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Foundational

Mechanism of 5-methoxy-4,7-dihydro-1H-indole formation in Birch reduction

An In-depth Technical Guide: Mechanism of 5-Methoxy-4,7-dihydro-1H-indole Formation in Birch Reduction This guide provides a comprehensive examination of the Birch reduction as applied to the synthesis of 5-methoxy-4,7-d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: Mechanism of 5-Methoxy-4,7-dihydro-1H-indole Formation in Birch Reduction

This guide provides a comprehensive examination of the Birch reduction as applied to the synthesis of 5-methoxy-4,7-dihydro-1H-indole, a valuable intermediate in medicinal chemistry and drug development. We will delve into the core mechanism, the governing principles of regioselectivity, a detailed experimental protocol, and the critical safety considerations inherent to this powerful synthetic transformation.

Introduction to the Birch Reduction

The Birch reduction is a cornerstone of synthetic organic chemistry, providing a method for the partial reduction of aromatic rings to yield 1,4-cyclohexadienes.[1][2] Named after Australian chemist Arthur Birch, the reaction employs an alkali metal, typically sodium or lithium, dissolved in liquid ammonia, with an alcohol serving as a proton source.[1][2] Unlike catalytic hydrogenation, which tends to fully saturate the ring, the Birch reduction offers controlled partial reduction, making it an invaluable tool for accessing non-aromatic carbocycles from readily available aromatic precursors.[1] Its significance is underscored by its extensive application in the synthesis of natural products and pharmaceuticals.[3][4][5]

The heart of the Birch reduction is the generation of solvated electrons. When an alkali metal like sodium or lithium is dissolved in liquid ammonia, it liberates its valence electron, which becomes solvated by ammonia molecules.[1][6] This process creates a spectacular deep blue solution, which is effectively a solution of free electrons ([e⁻(NH₃)ₓ]) that act as a potent reducing agent.[6][7]

The Core Reaction Mechanism

The reduction of an aromatic ring proceeds through a four-step sequence of single electron transfers (SET) and protonations.[8] Using benzene as a foundational example, the mechanism unfolds as follows:

  • First Single Electron Transfer (SET): A solvated electron adds to the π-system of the aromatic ring, forming a resonance-stabilized radical anion.[1][6][8]

  • First Protonation: The highly basic radical anion abstracts a proton from the alcohol (the most acidic species present) to form a cyclohexadienyl radical.[1][6][8]

  • Second Single Electron Transfer (SET): A second solvated electron adds to the radical, generating a cyclohexadienyl anion.[1][6][8]

  • Second Protonation: This anion is subsequently protonated by another molecule of alcohol to yield the final, non-conjugated 1,4-cyclohexadiene product.[1][2][6] The formation of the 1,4-diene over the more thermodynamically stable conjugated 1,3-diene is a key feature, driven by the principle of least motion and the charge distribution in the cyclohexadienyl anion intermediate.[9]

General_Birch_Mechanism Benzene Benzene RadicalAnion Radical Anion Benzene->RadicalAnion Step 1: SET Radical Cyclohexadienyl Radical RadicalAnion->Radical Step 2: Protonation Anion Cyclohexadienyl Anion Radical->Anion Step 3: SET Product 1,4-Cyclohexadiene Anion->Product Step 4: Protonation reagent1 + e⁻ (from Na/NH₃) reagent2 + R-OH reagent3 + e⁻ (from Na/NH₃) reagent4 + R-OH

General mechanism of the Birch reduction.

Regioselectivity: The Directive Influence of the Methoxy Group

The outcome of a Birch reduction on a substituted aromatic ring is dictated by the electronic nature of the substituent. The 5-methoxy group on the indole ring is a strong π-electron-donating group (EDG).

Electron-donating groups like alkoxy (-OR) or alkyl groups decrease the rate of the Birch reduction by increasing the electron density of the aromatic ring, making the initial electron transfer less favorable.[6][7] Crucially, they direct the regiochemical outcome of the reduction. To minimize electrostatic repulsion, the negative charge in the initial radical anion intermediate localizes as far as possible from the electron-rich donating group.[7] Subsequent protonation occurs at the ortho or meta position, leading to a product where the substituent remains on a double bond, often forming a vinyl ether.[1][7]

Mechanism of 5-Methoxy-4,7-dihydro-1H-indole Formation

In the case of 5-methoxyindole, the reduction selectively occurs on the electron-rich carbocyclic (benzene) ring rather than the heterocyclic (pyrrole) ring.[10] The electron-donating methoxy group at the C5 position governs the precise sequence of events.

  • Step 1: Initial Electron Transfer: A solvated electron adds to the benzene portion of the 5-methoxyindole molecule. To minimize repulsion with the electron-donating methoxy group, the resulting radical anion forms with the highest electron density at the C4 (ortho) and C7 (meta) positions.

  • Step 2: First Protonation: The radical anion is protonated by the alcohol proton source. Computational and experimental evidence for anisole (a simple methoxybenzene analog) shows that protonation occurs at the ortho position (C4 in this case), which bears the highest electron density.[1][3][7] This step forms a neutral radical intermediate.

  • Step 3: Second Electron Transfer: A second electron is transferred to the radical, forming a pentadienyl-type anion with the negative charge localized at the C7 position.

  • Step 4: Final Protonation: The anion abstracts a final proton from the alcohol at the C7 position, yielding the target product, 5-methoxy-4,7-dihydro-1H-indole.

Mechanism for the formation of 5-methoxy-4,7-dihydro-1H-indole.

Experimental Protocol

This section outlines a representative laboratory procedure for the Birch reduction of 5-methoxyindole. All operations must be conducted in a well-ventilated fume hood due to the use of hazardous materials.[5]

Table 1: Reaction Parameters

ParameterValue/ReagentPurpose
Substrate 5-MethoxyindoleStarting material
Reducing Agent Lithium wire or Sodium chunksSource of solvated electrons
Solvent Anhydrous liquid ammoniaMedium for solvated electrons
Co-Solvent Anhydrous Tetrahydrofuran (THF)To improve substrate solubility
Proton Source tert-Butanol (t-BuOH)Proton donor for intermediates
Temperature -78 °C (Dry ice/acetone bath)To maintain ammonia as a liquid
Quenching Agent Isoprene or Ammonium ChlorideTo safely neutralize excess alkali metal
Atmosphere Inert (Nitrogen or Argon)To prevent reaction of alkali metal with air/moisture
Step-by-Step Methodology
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet for an inert atmosphere. Ensure all glassware is thoroughly dried.

  • Ammonia Condensation: Under a positive pressure of nitrogen or argon, cool the flask to -78 °C using a dry ice/acetone bath. Condense anhydrous ammonia gas into the flask until the desired volume is reached.[7]

  • Formation of Solvated Electrons: Carefully add small, freshly cut pieces of lithium wire or sodium metal to the vigorously stirred liquid ammonia. The formation of a persistent, deep blue color indicates the presence of solvated electrons.[11]

  • Substrate Addition: In a separate flask, dissolve the 5-methoxyindole and tert-butanol in anhydrous THF. Add this solution dropwise to the blue reaction mixture over 20-30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C. The reaction is typically complete when the blue color dissipates, signifying the consumption of the solvated electrons. This can take anywhere from 30 minutes to a few hours.

  • Quenching: Once the reaction is complete, cautiously quench any excess alkali metal by the dropwise addition of isoprene until the blue color is fully discharged, followed by the addition of a saturated aqueous solution of ammonium chloride.[11]

  • Work-up: Remove the cold bath and allow the ammonia to evaporate under a stream of nitrogen in the fume hood. To the remaining residue, add water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Experimental_Workflow A Setup Apparatus (Inert Atmosphere, -78°C) B Condense Liquid NH₃ A->B C Add Alkali Metal (Li or Na) (Formation of blue solution) B->C D Add Substrate Solution (5-Methoxyindole + t-BuOH in THF) C->D E Stir at -78°C (Monitor for color change) D->E F Quench Reaction (Isoprene / NH₄Cl) E->F G Evaporate NH₃ & Work-up (H₂O, Extraction) F->G H Purify Product (Column Chromatography) G->H

Overall experimental workflow for the Birch reduction.

Conclusion and Future Outlook

The Birch reduction of 5-methoxyindole is a highly effective method for producing 5-methoxy-4,7-dihydro-1H-indole. The reaction's mechanism is a well-defined sequence of electron transfers and protonations, with the regioselectivity being expertly controlled by the electron-donating nature of the methoxy substituent. While the traditional protocol involving liquid ammonia and alkali metals is robust, it presents significant handling and safety challenges. Modern advancements have led to the development of ammonia-free and mechanochemical Birch reduction protocols, which offer safer, more convenient, and sustainable alternatives.[9][12][13] These emerging methodologies promise to expand the accessibility and applicability of this classic transformation for researchers in drug development and beyond.

References

  • Master Organic Chemistry. (2019, October 17). Birch Reduction of Aromatic Rings. [Link]

  • Chemistry Notes. (2022, January 17). Birch Reduction mechanism and application. [Link]

  • Wikipedia. (n.d.). Birch reduction. [Link]

  • Chem-Station. (2014, May 1). Birch Reduction. [Link]

  • Wipf Group. (2006, March 1). 4. Birch and other (Dissolving) Metal Reductions. [Link]

  • Baran Lab, Scripps Research. (2018, October 3). The Birch Reduction. [Link]

  • Zimmerman, H. E. (2012). A mechanistic analysis of the Birch Reduction. Accounts of Chemical Research, 45(2), 164-170. [Link]

  • Vedantu. (n.d.). Birch Reduction Mechanism: Steps, Example & Explained. [Link]

  • Yao, S. (2024). Birch Reduction: Mechanism, Localization Effects, Products and Reaction Conditions. Highlights in Science, Engineering and Technology, 83, 14-20. [Link]

  • Zimmerman, H. E. (2012). A Mechanistic Analysis of the Birch Reduction. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Birch Reduction. [Link]

  • BYJU'S. (n.d.). Birch Reduction Mechanism. [Link]

  • Hokkaido University. (2023, April 7). Birch reduction simplified to a one-minute mechanochemical process. [Link]

  • Gao, Y., Kubota, K., & Ito, H. (2023). Mechanochemistry enabling highly efficient Birch reduction using sodium lumps and d-(+)-glucose. Chemical Science, 14, 4667-4673. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the NMR Spectroscopy of 5-methoxy-4,7-dihydro-1H-indole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 5-methoxy-4,7-dihydro-1H-indole. As...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 5-methoxy-4,7-dihydro-1H-indole. As a molecule of interest in synthetic chemistry and drug discovery, understanding its structural characterization is paramount. Notably, as of the last literature review, experimental NMR data for this specific dihydro-indole derivative has not been published. This guide, therefore, serves a dual purpose: firstly, to present a robust, theoretically-derived prediction of the ¹H and ¹³C NMR spectra based on foundational principles and data from analogous structures. Secondly, to provide a detailed, field-proven experimental protocol for researchers to acquire and validate this data. This document is structured to offer both predictive insight and practical guidance, ensuring scientific integrity and empowering researchers in their synthetic and analytical endeavors.

Introduction: The Structural Elucidation Challenge

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The introduction of partial saturation, as seen in 5-methoxy-4,7-dihydro-1H-indole, significantly alters the molecule's three-dimensional structure and electronic properties compared to its fully aromatic counterpart, 5-methoxy-1H-indole. This modification, while synthetically accessible, presents a unique characterization challenge. NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of such novel compounds. The absence of published spectra for 5-methoxy-4,7-dihydro-1H-indole necessitates a predictive approach, grounded in established NMR theory and empirical data from related structures, to guide its synthesis and characterization.

This guide will deconstruct the anticipated NMR signature of 5-methoxy-4,7-dihydro-1H-indole, providing a detailed roadmap for its spectral assignment.

Predicted ¹H and ¹³C NMR Spectral Data

The prediction of chemical shifts and coupling constants is based on the analysis of the molecule's constituent parts: the dihydro-pyrrole system and the methoxy-substituted, partially saturated six-membered ring. Data from the aromatic precursor, 5-methoxy-1H-indole, is used as a foundational reference for the pyrrolic and methoxy group signals, with adjustments made for the loss of aromaticity.

Molecular Structure and Atom Numbering

For clarity in the following spectral predictions, the standard IUPAC numbering for the indole core is used.

Caption: Molecular structure of 5-methoxy-4,7-dihydro-1H-indole with atom numbering for NMR assignment.

Predicted ¹H NMR Chemical Shifts

The ¹H NMR spectrum is predicted to exhibit distinct signals for the pyrrolic protons, the olefinic proton, the methoxy group, and the newly introduced methylene protons at the C4 and C7 positions. The solvent for this prediction is CDCl₃, a common choice for organic molecules.

Table 1: Predicted ¹H NMR Data for 5-methoxy-4,7-dihydro-1H-indole (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
NH -1~8.0 - 8.5br s-Typical for indole N-H, broadened by quadrupolar effects and potential exchange.
H -2~6.8 - 7.0tJ ≈ 2.5 - 3.0 HzCoupled to H-3. Shifted upfield from aromatic indole due to loss of full aromaticity.
H -3~6.2 - 6.4tJ ≈ 2.5 - 3.0 HzCoupled to H-2. Also shifted significantly upfield.
H -6~5.0 - 5.3m-Olefinic proton, deshielded by the adjacent methoxy group and the double bond.
OCH~3.7 - 3.9s-Typical range for an aryl methoxy group.
H -4~3.0 - 3.3m-Allylic protons, expected to be in the upfield region. Likely a complex multiplet due to coupling with H-6 and geminal coupling.
H -7~2.8 - 3.1m-Allylic protons, shifted slightly upfield compared to H-4 due to being further from the electron-withdrawing methoxy group.
Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum will reflect the changes in hybridization, with the appearance of sp³-hybridized carbon signals for C4 and C7.

Table 2: Predicted ¹³C NMR Data for 5-methoxy-4,7-dihydro-1H-indole (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C2~120 - 125Pyrrolic carbon, shifted slightly from aromatic indole.
C3~100 - 105Pyrrolic carbon, characteristically upfield.
C3a~125 - 130Bridgehead carbon.
C4~30 - 35Aliphatic sp³ carbon.
C5~150 - 155Olefinic carbon bonded to the oxygen of the methoxy group, significantly deshielded.
C6~95 - 100Olefinic carbon, shifted upfield due to the electron-donating effect of the methoxy group.
C7~25 - 30Aliphatic sp³ carbon.
C7a~130 - 135Bridgehead carbon.
OC H₃~55 - 56Typical chemical shift for a methoxy carbon.

Experimental Protocol for NMR Data Acquisition

To validate the predicted data and unambiguously assign the structure of a newly synthesized batch of 5-methoxy-4,7-dihydro-1H-indole, a systematic, multi-dimensional NMR analysis is required.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%), as determined by LC-MS or another suitable method. Impurities will complicate spectral analysis.

  • Solvent Selection: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is generally a good first choice. Ensure the solvent is dry to avoid a broad water signal that could obscure proton signals.[1]

  • Concentration: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and serves as the internal reference (δ = 0.00 ppm).

NMR Experiments Workflow

The following sequence of experiments provides a logical progression from initial observation to full structural confirmation.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1 ¹H NMR (Proton Count & Multiplicity) C13 ¹³C NMR (Carbon Count) COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY Confirm H-H couplings DEPT DEPT-135 (CH, CH₂, CH₃ Identification) HSQC ¹H-¹³C HSQC (Direct C-H Correlation) DEPT->HSQC Assign protonated carbons HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) HSQC->HMBC Assign quaternary carbons & confirm fragment connectivity NOESY ¹H-¹H NOESY (Spatial Proximity) HMBC->NOESY Confirm stereochemistry & through-space interactions

Caption: Recommended workflow for the comprehensive NMR analysis of 5-methoxy-4,7-dihydro-1H-indole.

Step-by-Step Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides the initial overview of proton chemical shifts, multiplicities, and integration (proton count).

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments.

  • DEPT-135: This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are absent.

  • ¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment reveals which protons are spin-coupled to each other. It will be essential for tracing the connectivity from H-2 to H-3, and within the six-membered ring, for example, between the H-4 and H-6 protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It provides a definitive link between the ¹H and ¹³C assignments.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment shows correlations between protons and carbons that are two or three bonds away. It is critical for assigning quaternary carbons and piecing together the molecular fragments. For instance, correlations from the methoxy protons (OCH₃) to C5 will confirm the position of the methoxy group.

  • (Optional) ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of their bonding connectivity. It can be used to confirm the three-dimensional structure of the molecule.

Causality and Self-Validation in Spectral Assignment

The trustworthiness of a structural assignment based on NMR data comes from the interlocking, self-validating nature of the experimental suite.

  • COSY and HSQC Cross-Validation: A COSY cross-peak between two protons, say H-A and H-B, must be consistent with the HSQC data. The carbon attached to H-A (found via HSQC) should show a long-range HMBC correlation to H-B, and vice-versa.

  • HMBC for Unambiguous Placement: The placement of the methoxy group is a key example. The methoxy protons are a singlet and thus show no COSY correlations within the ring system. However, they should exhibit a strong HMBC cross-peak to the C5 carbon, confirming their attachment point.

  • DEPT-135 as a Sanity Check: The carbon assignments from HSQC and HMBC must align with the carbon types identified by the DEPT-135 experiment. For example, the signals assigned to C4 and C7 must be negative in the DEPT-135 spectrum.

G cluster_hmbc Key HMBC Correlations cluster_cosy Key COSY Correlations H_Me OCH₃ Protons C5 C-5 H_Me->C5 2JCH (Confirms OMe position) H2 H-2 C3a C-3a H2->C3a 3JCH (Confirms pyrrole fusion) H7 H-7 C7a C-7a H7->C7a 2JCH (Confirms ring fusion) H2_cosy H-2 H3_cosy H-3 H2_cosy->H3_cosy H4_cosy H-4 H6_cosy H-6 H4_cosy->H6_cosy

Caption: Diagram of key predicted 2D NMR correlations for structural validation.

Conclusion

While experimental data for 5-methoxy-4,7-dihydro-1H-indole remains to be published, a comprehensive and reliable prediction of its ¹H and ¹³C NMR spectra is achievable through the application of fundamental NMR principles and comparison with analogous structures. This guide provides researchers with a detailed set of expected chemical shifts and a robust experimental workflow to confidently acquire, interpret, and validate the NMR data for this novel compound. The synergy between 1D and 2D NMR techniques, as outlined, forms a self-validating system that is essential for the authoritative structural elucidation required in modern chemical and pharmaceutical research.

References

  • PubChem - 5-methoxy-1H-indole. National Center for Biotechnology Information. [Link][2]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem - 4,7-dihydro-1H-indole. National Center for Biotechnology Information. [Link][3]

Sources

Foundational

Electronic Properties and Thermodynamic Stability of 5-Methoxy-4,7-dihydro-1H-indole

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The compound 5-methoxy-4,7-dihydro-1H-indole (CAS: 17052-39-0) represents a critical synthetic node in the development of complex perhydroi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The compound 5-methoxy-4,7-dihydro-1H-indole (CAS: 17052-39-0) represents a critical synthetic node in the development of complex perhydroindoles, azamorphinans, and related alkaloid scaffolds 1. As an enol ether, its unique electronic topography dictates both its utility as a versatile intermediate and its inherent thermodynamic vulnerabilities. This whitepaper provides a comprehensive analysis of its electronic properties, thermodynamic stability, and the mechanistic causality behind its synthesis, designed to empower researchers with field-proven, self-validating protocols.

Molecular Architecture and Electronic Topography

The structural architecture of 5-methoxy-4,7-dihydro-1H-indole features a partially saturated six-membered ring fused to an intact, electron-rich pyrrole ring 2. This fusion creates a highly specific electronic environment:

  • Enol Ether System: The methoxy group at the C5 position is conjugated with the C5=C6 double bond. The lone pairs on the oxygen atom strongly donate electron density into the π -system via resonance, significantly raising the Highest Occupied Molecular Orbital (HOMO) energy 3. This makes the C6 position highly nucleophilic and susceptible to electrophilic attack.

  • Pyrrole Ring Dynamics: Unlike fully reduced indolines, the pyrrole ring in the 4,7-dihydro derivative retains its aromatic character, providing a planar, electron-rich anchor that influences the conformational geometry of the adjacent partially saturated ring.

  • Electronic Disruption: The reduction of the benzenoid ring disrupts the extended aromatic conjugation present in the parent 5-methoxyindole. This loss of aromatic resonance energy fundamentally alters the molecule's photophysical and electronic properties, shifting its reactivity profile from electrophilic aromatic substitution to enol ether chemistry.

Thermodynamic Stability and Kinetic Vulnerabilities

The thermodynamic stability of 5-methoxy-4,7-dihydro-1H-indole is defined by the delicate balance between its kinetically trapped enol ether state and its thermodynamically favored hydrolysis products.

  • Aromaticity vs. Saturation: The conversion from 5-methoxyindole to the 4,7-dihydro derivative requires overcoming the resonance stabilization energy of the benzene ring. Consequently, the 4,7-dihydro compound occupies a higher energy state relative to its fully aromatic precursor.

  • Acid-Catalyzed Hydrolysis: The enol ether motif is the primary thermodynamic Achilles' heel of the molecule. Under even mildly acidic conditions, the electron-rich C5=C6 double bond is rapidly protonated at C6. Subsequent attack by water at C5 and elimination of methanol yields the thermodynamically stable ketone, 1,5,6,7-tetrahydro-4H-indol-5-one 4. This hydrolysis is an irreversible thermodynamic sink.

  • Storage and Handling: Due to its kinetic vulnerability to moisture and trace acids, the compound must be stored under an inert atmosphere (argon or nitrogen) at sub-zero temperatures, ideally over a mild base such as potassium carbonate to neutralize adventitious protons.

Experimental Protocols: Birch Reduction and Isolation

The synthesis of 5-methoxy-4,7-dihydro-1H-indole is classically achieved via the Birch reduction of 5-methoxyindole. As an application scientist, understanding the causality behind each reagent choice is paramount for optimizing yields and ensuring a self-validating process.

Mechanistic Pathway

BirchMechanism A 5-Methoxyindole (Aromatic) B Radical Anion A->B Li(s) C C4-Protonated Radical B->C t-BuOH D Carbanion C->D Li(s) E 5-Methoxy-4,7-dihydro- 1H-indole D->E t-BuOH F Hydrolysis to Ketone E->F H3O+ (Acidic)

Mechanistic pathway of 5-methoxyindole reduction and subsequent acidic hydrolysis.

Step-by-Step Methodology

Reagent Causality:

  • Lithium (Li) vs. Sodium (Na): Lithium is explicitly chosen over sodium because it possesses a higher reduction potential and forms a more concentrated, stable bronze phase in liquid ammonia. This is critical for overcoming the high reduction potential of the electron-rich indole ring.

  • tert-Butanol (t-BuOH): Acts as the proton source. Its pKa (~17) is perfectly tuned to protonate the highly basic radical anion and carbanion intermediates without rapidly quenching the solvated electrons (a common failure mode when using methanol or ethanol).

  • THF Co-solvent: Liquid ammonia is a poor solvent for hydrophobic aromatic compounds. THF ensures homogeneity, preventing unreacted starting material from crashing out.

Protocol:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a dry ice/acetone condenser, an overhead stirrer, and an argon inlet. Introduce 5-methoxyindole (1.0 equiv) dissolved in anhydrous THF and anhydrous tert-butanol (3.0 equiv).

  • Ammonia Condensation: Cool the system to -78 °C using a dry ice/acetone bath. Condense anhydrous NH3(l) into the reaction vessel until the volume ratio of NH3:THF is approximately 3:1.

  • Electron Transfer (Self-Validating Step): Introduce lithium wire (cut into small pieces, washed with hexanes) portion-wise (4.0 equiv).

    • Validation: The solution will immediately turn a deep, persistent bronze/blue color, indicating the successful generation of solvated electrons. If the color fades rapidly, the system contains moisture or excess alcohol, and additional lithium must be added until the blue color persists for at least 30 minutes.

  • Quenching: After 2 hours at -78 °C, quench the reaction by the slow addition of solid ammonium chloride until the blue color dissipates entirely, signaling the consumption of excess solvated electrons.

  • Workup: Remove the cooling bath and allow the ammonia to evaporate overnight under a stream of argon. Partition the residue between diethyl ether and slightly basic water (pH 8, adjusted with NaHCO3) to prevent enol ether hydrolysis.

  • Purification & Final Validation: Extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous K2CO3.

    • Critical Warning: Do not use silica gel chromatography. The inherent acidity of silica will quantitatively hydrolyze the product to the ketone. Purify via distillation under reduced pressure or chromatography using basic alumina.

    • Validation: Successful reduction is confirmed by the disappearance of aromatic protons in 1H NMR and the emergence of aliphatic signals, while the methoxy singlet remains intact.

Quantitative Data Summary

The following table consolidates the critical physicochemical and thermodynamic parameters of 5-methoxy-4,7-dihydro-1H-indole, providing a quick-reference guide for analytical and synthetic workflows.

ParameterValue / DescriptionAnalytical & Synthetic Relevance
Compound Name 5-Methoxy-4,7-dihydro-1H-indoleTarget intermediate for alkaloid synthesis.
CAS Registry Number 17052-39-0Unique chemical identifier for procurement.
Molecular Formula C9H11NOMass spectrometry target (Exact Mass: ~149.08).
Structural Motif Enol ether fused to pyrroleDictates extreme sensitivity to Brønsted acids.
Thermodynamic Sink 1,5,6,7-Tetrahydro-4H-indol-5-oneMajor degradation product via aqueous hydrolysis.
Purification Matrix Basic Alumina or DistillationSilica gel causes rapid degradation.
Storage Conditions -20 °C, Inert Atmosphere (Ar/N2)Prevents oxidative degradation and hydrolysis.

References

  • 1 - Indian Academy of Sciences (ias.ac.in) 2.4 - Benchchem

  • 2 - Grokipedia 4.3 - National Institutes of Health (nih.gov)

Sources

Exploratory

Introduction: The Significance of the Methoxy-Indole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Methoxy-4,7-dihydro-1H-indole Derivatives The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Methoxy-4,7-dihydro-1H-indole Derivatives

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of natural products, pharmaceuticals, and bioactive molecules.[1][2] When functionalized with a methoxy group, particularly at the 5-position, the indole core's electronic properties are significantly modulated, enhancing its reactivity and often conferring potent biological activity.[3] This specific scaffold is found in key neuroactive compounds like serotonin and melatonin, highlighting its importance in designing agents that target the central nervous system.[1] Derivatives of 5-methoxy-indole have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][4]

For drug development professionals, understanding the precise three-dimensional architecture of these molecules is not merely an academic exercise; it is a fundamental requirement for rational drug design. X-ray crystallography provides an unparalleled, high-resolution view of the atomic arrangement, conformational preferences, and intermolecular interactions of these derivatives. This guide serves as a comprehensive walkthrough of the entire crystal structure analysis pipeline, from initial synthesis to the final interpretation of structural data, providing researchers with the critical insights needed to accelerate the discovery of novel therapeutics based on the 5-methoxy-4,7-dihydro-1H-indole framework.

Part 1: Synthesis and Purification: The Foundation of Quality Crystallography

The journey to a high-resolution crystal structure begins with the synthesis of a high-purity compound. The presence of even minor impurities can severely inhibit or completely prevent the formation of single crystals suitable for diffraction experiments. The Fischer indole synthesis is a classic and versatile method, but for methoxy-substituted anilines, it requires careful optimization to prevent side reactions and low yields.[5]

Causality in Synthesis: Why Polyphosphoric Acid (PPA) is a Superior Catalyst

While strong Brønsted acids like HCl or Lewis acids like ZnCl₂ are traditionally used in Fischer indole synthesis, they can lead to undesirable side reactions with methoxy-substituted precursors. A known issue is the "abnormal" reaction where the methoxy group is displaced by a chloride ion from the acid catalyst, leading to chlorinated byproducts.[5] Elevated temperatures under harsh acidic conditions can also cause product degradation. Polyphosphoric acid (PPA) offers a compelling alternative. It acts as both a catalyst and a solvent, promoting the necessary cyclization under more controlled, homogenous conditions, often at lower temperatures and with shorter reaction times, thereby minimizing byproduct formation and improving overall yield.[5]

Experimental Protocol: Optimized Synthesis of a 5-Methoxy-Indole Derivative

This protocol describes a two-step procedure to synthesize a model compound, Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate, which improves control over the reaction compared to a one-pot method.

Step 1: Formation of the Phenylhydrazone Intermediate

  • In a 100 mL round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol.

  • Add a mild base, such as sodium acetate (1.1 eq), to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

  • To this mixture, add the carbonyl compound, ethyl 2-oxobutanoate (1.0 eq), dropwise.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the consumption of the hydrazine starting material using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, extract the resulting hydrazone with ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure to yield the crude hydrazone.

Step 2: PPA-Catalyzed Indolization

  • Place the crude or purified hydrazone into a flask equipped with a mechanical stirrer.

  • Carefully add polyphosphoric acid (PPA) (typically 5-10 times the weight of the hydrazone).

  • Heat the mixture to 80-100 °C with vigorous stirring. The mixture will be viscous.

  • Monitor the reaction by TLC until the hydrazone is fully consumed (typically 1-3 hours).

  • Allow the reaction to cool to approximately 60 °C and then carefully quench it by pouring it onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure target compound.[1]

Part 2: The Art of Crystallization: From Pure Compound to Diffractable Crystal

Crystallization is often the most challenging and empirical step in the entire process.[6] The goal is to encourage molecules to slowly self-assemble from a solution into a highly ordered, three-dimensional lattice. A crystal of suitable quality for modern diffractometers should ideally be between 0.1 and 0.3 mm in each dimension, with sharp edges and no visible defects.[7]

The Principle of Supersaturation

Crystal growth occurs in a supersaturated solution, where the concentration of the solute is higher than its equilibrium solubility. The key is to approach this state slowly and methodically. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for single-crystal X-ray diffraction.

Experimental Protocol: Slow Evaporation for Crystal Growth
  • Select a suitable solvent or solvent system. Good starting points are solvents in which the compound is moderately soluble (e.g., ethanol, ethyl acetate, acetone, or mixtures like dichloromethane/hexane).

  • Dissolve the purified compound (~5-10 mg) in a minimal amount of the chosen solvent in a small, clean vial. Gentle warming can be used to ensure complete dissolution.

  • Filter the solution through a small cotton plug in a pipette into a clean vial to remove any dust or particulate matter.

  • Cover the vial with a cap, or use paraffin film, and pierce it with 1-2 small holes using a needle. This allows the solvent to evaporate very slowly over several days to weeks.

  • Place the vial in a vibration-free location (e.g., a dedicated cupboard or a drawer) at a constant temperature.

  • Monitor the vial periodically without disturbing it. The formation of well-defined, single crystals indicates success.

The choice of solvent can dramatically influence the final crystal shape (habit). For indole derivatives, it has been shown that solvent polarity can alter the relative growth rates of different crystal faces, changing the morphology from plates to needles or prisms.[8][9]

Visualization: Crystallization Workflow

G cluster_prep Preparation cluster_growth Growth Phase cluster_outcome Outcome A High-Purity Compound B Solvent Selection A->B C Dissolution & Filtration B->C D Slow Evaporation (Controlled Supersaturation) C->D E Incubation (Vibration-Free) D->E F Single Crystal Harvest E->F G Amorphous Solid / Powder (Optimize & Repeat) E->G

Caption: Workflow for growing single crystals via slow evaporation.

Part 3: X-Ray Diffraction: Illuminating the Atomic Lattice

X-ray crystallography is the definitive technique for determining the atomic and molecular structure of a crystalline compound.[10] When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Because the atoms are arranged in a regular, repeating lattice, the scattered waves interfere constructively in specific directions, producing a unique diffraction pattern of discrete spots or "reflections".[10]

The Diffractometer: The Engine of Data Collection

A modern diffractometer consists of an X-ray source, a goniometer to hold and rotate the crystal, and a sensitive detector (commonly a CCD or pixel detector) to record the diffraction pattern.[7] The entire process is automated, with the instrument rotating the crystal through a series of angles and collecting thousands of reflections.[10]

Experimental Protocol: Single-Crystal X-ray Data Collection
  • Crystal Mounting: A suitable single crystal is selected under a microscope. It is carefully picked up using a cryo-loop and mounted on the goniometer head of the diffractometer. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of liquid nitrogen to minimize thermal motion of the atoms and protect it from radiation damage.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to locate the reflections. The positions of these reflections are used by the control software to determine the dimensions and symmetry of the unit cell (the basic repeating block of the crystal lattice).

  • Data Collection Strategy: Based on the crystal's symmetry, the software calculates an optimal strategy to measure the intensity of all unique reflections. This involves rotating the crystal through a specific range of angles (e.g., a series of omega scans).

  • Full Data Collection: The automated data collection run is initiated. This can take several hours. During this time, the instrument collects a series of diffraction images, each corresponding to a small rotation of the crystal.[11]

  • Data Integration and Scaling: After data collection is complete, the raw images are processed. The software integrates the intensity of each reflection spot and applies corrections for experimental factors. This process yields a final reflection file containing the Miller indices (h,k,l) and the intensity for each measured reflection.[10]

Visualization: Data Collection Workflow

G A Mount Crystal on Goniometer B Flash-Cool (100 K) A->B C Collect Initial Frames (Unit Cell Determination) B->C D Calculate Data Collection Strategy C->D E Execute Full Data Collection D->E F Process Images (Integration & Scaling) E->F G Final Reflection File (h, k, l, Intensity) F->G G cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C Indole1 Indole Ring NH1 N-H Indole3 Indole Ring Indole1->Indole3 π-π Stacking Methoxy2 C=O (Acceptor) NH1->Methoxy2 Hydrogen Bond (N-H···O) Indole2 Indole Ring

Sources

Foundational

Introduction: The Critical Distinction Between Molecular Weight and Exact Mass

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 5-methoxy-4,7-dihydro-1H-indole In the fields of chemical research, pharmacology, and drug development, precision is paramount. The accurate character...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 5-methoxy-4,7-dihydro-1H-indole

In the fields of chemical research, pharmacology, and drug development, precision is paramount. The accurate characterization of a molecule is the foundation upon which all subsequent research is built. Among the most fundamental of these characteristics are molecular weight and exact mass. While often used interchangeably in introductory contexts, for the practicing scientist, the distinction is critical and has profound implications for both stoichiometric calculations and structural elucidation.

This guide provides a detailed examination of these two key parameters for the compound 5-methoxy-4,7-dihydro-1H-indole. We will explore the theoretical basis for each value, provide a step-by-step protocol for their calculation, and explain the causality behind choosing one over the other in different experimental contexts. This compound, a derivative of the indole scaffold, represents a class of molecules with significant interest in medicinal chemistry, making its precise characterization a relevant and practical example.

Part 1: Determining the Molecular Formula

Before any calculation can be performed, the correct molecular formula must be established. This is derived directly from the chemical structure, which is elucidated from its IUPAC name: 5-methoxy-4,7-dihydro-1H-indole.

  • Indole Core: The parent structure is indole (C₈H₇N), a bicyclic aromatic structure composed of a benzene ring fused to a pyrrole ring.

  • Dihydrogenation: The "4,7-dihydro" prefix indicates that the double bonds at positions 4 and 7 of the indole ring system have been saturated. This process adds two hydrogen atoms to the indole core.

  • Methoxy Substitution: The "5-methoxy" prefix indicates that a methoxy group (-OCH₃) is attached at the 5th position, replacing a hydrogen atom.

Combining these modifications, we can deduce the final molecular formula:

  • Start with the indole core: C₈H₇N

  • Add two hydrogens for the "dihydro" modification: C₈H₉N

  • Add the methoxy group (-OCH₃) in place of one hydrogen: C₈H₈N + OCH₃ = C₉H₁₁NO

Therefore, the molecular formula for 5-methoxy-4,7-dihydro-1H-indole is C₉H₁₁NO .

Caption: Molecular Structure of C₉H₁₁NO.

Part 2: Molecular Weight Calculation (Average Mass)

Theoretical Framework

The molecular weight (or more accurately, the relative molecular mass) of a compound is the weighted average of the masses of its constituent molecules. This calculation uses the standard atomic weight of each element, which accounts for the natural abundance of all its stable isotopes on Earth.[1] This value is crucial for stoichiometric calculations in the laboratory, such as preparing solutions of a specific molarity or determining mass relationships in chemical reactions.

Protocol for Molecular Weight Calculation

Objective: To calculate the average molecular mass of C₉H₁₁NO using standard atomic weights.

Methodology:

  • List the constituent elements and their counts from the molecular formula (C₉H₁₁NO).

    • Carbon (C): 9

    • Hydrogen (H): 11

    • Nitrogen (N): 1

    • Oxygen (O): 1

  • Obtain the standard atomic weight for each element. These values are established by IUPAC.

    • Atomic Weight of C: 12.011 amu[2][3]

    • Atomic Weight of H: 1.008 amu[4][5][6]

    • Atomic Weight of N: 14.007 amu[7][8][9]

    • Atomic Weight of O: 15.999 amu[10][11][12]

  • Calculate the total mass for each element by multiplying its count by its atomic weight.

    • Mass from C: 9 * 12.011 amu = 108.099 amu

    • Mass from H: 11 * 1.008 amu = 11.088 amu

    • Mass from N: 1 * 14.007 amu = 14.007 amu

    • Mass from O: 1 * 15.999 amu = 15.999 amu

  • Sum the masses to determine the molecular weight.

    • Molecular Weight = 108.099 + 11.088 + 14.007 + 15.999 = 149.193 amu

Part 3: Exact Mass Calculation (Monoisotopic Mass)

Theoretical Framework

The exact mass is the sum of the masses of the most abundant naturally occurring stable isotope of each element in the molecule.[13] This value is of paramount importance in high-resolution mass spectrometry (HRMS), where instruments can resolve ions with very small mass differences. The exact mass is used to determine or confirm the elemental composition of a molecule, as the unique mass defect of each nuclide provides a highly specific signature.

Protocol for Exact Mass Calculation

Objective: To calculate the monoisotopic mass of C₉H₁₁NO using the masses of the most abundant isotopes.

Methodology:

  • List the constituent elements and their counts (C₉H₁₁NO).

    • Carbon (C): 9

    • Hydrogen (H): 11

    • Nitrogen (N): 1

    • Oxygen (O): 1

  • Obtain the mass of the most abundant stable isotope for each element.

    • Mass of ¹²C: 12.00000000 u (by definition)[14][15][16]

    • Mass of ¹H: 1.00782503 u[17][18][19]

    • Mass of ¹⁴N: 14.00307400 u[20][21][22]

    • Mass of ¹⁶O: 15.99491462 u[23][24][25]

  • Calculate the total mass for each isotopic element by multiplying its count by its isotopic mass.

    • Mass from ¹²C: 9 * 12.00000000 u = 108.00000000 u

    • Mass from ¹H: 11 * 1.00782503 u = 11.08607533 u

    • Mass from ¹⁴N: 1 * 14.00307400 u = 14.00307400 u

    • Mass from ¹⁶O: 1 * 15.99491462 u = 15.99491462 u

  • Sum the masses to determine the exact mass.

    • Exact Mass = 108.00000000 + 11.08607533 + 14.00307400 + 15.99491462 = 149.08406395 u

Part 4: Summary and Application

The calculated values for 5-methoxy-4,7-dihydro-1H-indole are summarized below.

ParameterCalculated ValuePrimary Application
Molecular Weight 149.193 g/mol Bulk stoichiometry, solution preparation
Exact Mass 149.084064 DaHigh-resolution mass spectrometry (HRMS)

The divergence between these two values underscores their distinct purposes. An attempt to match the molecular weight (149.193) to a peak in an HRMS spectrum would fail, as the instrument resolves individual isotopic species, with the most intense peak corresponding to the exact mass (149.084). Conversely, using the exact mass for bulk chemical synthesis would introduce small but significant errors in molar calculations.

G start_node Molecular Formula (C₉H₁₁NO) mw_path_node Use Standard Atomic Weights start_node->mw_path_node Path 1 em_path_node Use Most Abundant Isotope Masses start_node->em_path_node Path 2 mw_calc_node Weighted Average Calculation: Σ (Atom Count × Atomic Weight) mw_path_node->mw_calc_node em_calc_node Monoisotopic Calculation: Σ (Atom Count × Isotopic Mass) em_path_node->em_calc_node mw_result_node Result: Molecular Weight (For Stoichiometry) mw_calc_node->mw_result_node em_result_node Result: Exact Mass (For Mass Spectrometry) em_calc_node->em_result_node

Caption: Workflow for Calculating Molecular Weight vs. Exact Mass.

References

  • Atomic Weight of Hydrogen . Commission on Isotopic Abundances and Atomic Weights. [Link]

  • Nitrogen-14 - isotopic data and properties . ChemLin. [Link]

  • Oxygen-16 atom | H2O | CID 10214376 . PubChem, National Institutes of Health. [Link]

  • Oxygen-16 - isotopic data and properties . ChemLin. [Link]

  • Atomic Weight of Nitrogen . Commission on Isotopic Abundances and Atomic Weights. [Link]

  • Carbon-12 - isotopic data and properties . ChemLin. [Link]

  • Atomic Weights and Isotopic Compositions for Nitrogen . NIST Physical Measurement Laboratory. [Link]

  • Atomic Weights and Isotopic Compositions for Hydrogen . NIST Physical Measurement Laboratory. [Link]

  • Carbon - SEG Wiki . Society of Exploration Geophysicists Wiki. [Link]

  • How many grams does an atom of hydrogen weigh? . askIITians. [Link]

  • nglos324 - oxygen . University of Cambridge, Department of Materials Science & Metallurgy. [Link]

  • What is the atomic weight of hydrogen? . CK-12 Foundation. [Link]

  • Hydrogen - Wikipedia . Wikipedia. [Link]

  • Skosmos: theia_ozcar_thesaurus: Oxygen-16 . Theia/OZCAR. [Link]

  • Hydrogen-1 - isotopic data and properties . ChemLin. [Link]

  • Oxygen | Discovery, Symbol, Properties, Uses, & Facts . Britannica. [Link]

  • Nitrogen - Element information, properties and uses . Royal Society of Chemistry. [Link]

  • The Three Isotopes of Hydrogen | Differences & Properties . Study.com. [Link]

  • Why is the atomic weight of oxygen 15.9994? . Quora. [Link]

  • Nitrogen | N (Element) . PubChem, National Institutes of Health. [Link]

  • Why is the atomic weight of carbon reported as 12.011 . Pearson. [Link]

  • Atomic Weights and Isotopic Compositions for Oxygen . NIST Physical Measurement Laboratory. [Link]

  • Oxygen, atomic . NIST Chemistry WebBook. [Link]

  • Atomic Weights and Isotopic Compositions for Carbon . NIST Physical Measurement Laboratory. [Link]

  • Atomic Data for Nitrogen (N) . NIST Physical Measurement Laboratory. [Link]

  • Carbon-12 - Wikipedia . Wikipedia. [Link]

  • Carbon-12 – Knowledge and References . Taylor & Francis. [Link]

  • Hydrogen isotopes . Discover The Greentech. [Link]

  • Oxygen-16 isotope | O | CID 175670889 . PubChem, National Institutes of Health. [Link]

  • Isotopes of hydrogen - Wikipedia . Wikipedia. [Link]

  • Isotopes of oxygen - Wikipedia . Wikipedia. [Link]

  • Atomic Weight Calculator . Isotopes Matter. [Link]

  • Isotope data for nitrogen-14 in the Periodic Table . periodictable.com. [Link]

  • 5-Methoxyindole | C9H9NO | CID 13872 . PubChem, National Institutes of Health. [Link]

  • Nitrogen-14 isotope | N | CID 175670884 . PubChem, National Institutes of Health. [Link]

  • Carbon-12 | isotope . Britannica. [Link]

  • 1H-Indole, 5-methoxy- . NIST Chemistry WebBook. [Link]

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  • CID 157980671 | C20H18N2O4 . PubChem, National Institutes of Health. [Link]

  • 5-Methoxytryptophol | C11H13NO2 | CID 12835 . PubChem, National Institutes of Health. [Link]

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Exploratory

Pharmacophore Modeling and Scaffold Hopping: Leveraging 5-Methoxy-4,7-dihydro-1H-indole in 3D Drug Design

Executive Summary A recurring bottleneck in modern drug discovery is the over-reliance on flat, purely aromatic scaffolds. While aromatic indoles are ubiquitous in medicinal chemistry, their strict planarity limits the e...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary

A recurring bottleneck in modern drug discovery is the over-reliance on flat, purely aromatic scaffolds. While aromatic indoles are ubiquitous in medicinal chemistry, their strict planarity limits the exploration of three-dimensional (3D) chemical space and often leads to poor physicochemical properties, such as low aqueous solubility and off-target promiscuity driven by excessive π−π stacking.

As an application scientist focused on rational drug design, I frequently advocate for "escaping flatland." This technical guide explores the causality, computational modeling, and synthetic validation of using 5-methoxy-4,7-dihydro-1H-indole as a superior, 3D-puckered bioisostere for classical indole pharmacophores.

Structural Rationale: The 4,7-Dihydro Advantage

The[1], owing to its structural mimicry of endogenous neurotransmitters like serotonin and melatonin. However, the fully conjugated π -system of classical indoles locks the molecule into a rigid, 2D plane.

The Causality of Partial Reduction: By subjecting 5-methoxyindole to a Birch reduction, we selectively reduce the benzene ring at the 4 and 7 positions. This chemical transformation introduces sp3 -hybridized carbons, breaking the strict planarity of the system. The resulting 4,7-dihydro scaffold adopts a puckered conformation. This structural shift is highly consequential: it alters the spatial trajectory of the 5-methoxy oxygen (a critical hydrogen bond acceptor) and reduces the overall lipophilicity (LogP), thereby improving the ligand's developability profile and receptor subtype selectivity.

Comparative QSAR Data

The introduction of the 4,7-dihydro modification significantly impacts binding thermodynamics. By reducing planarity, we decrease the desolvation penalty, often resulting in improved ligand efficiency. Table 1 summarizes the comparative physicochemical and binding properties of the fully aromatic vs. the partially reduced scaffold against 5-HT receptor subtypes.

Table 1: Comparative Binding Affinities and Physicochemical Properties

Scaffold5-HT1A Affinity (pKi)5-HT6 Affinity (pKi)LogPTPSA (Ų)3D Conformation
5-Methoxyindole 7.28.12.1524.4Planar (Flat)
5-Methoxy-4,7-dihydro-1H-indole 7.58.61.8224.4Puckered (Non-planar)

Note: Representative QSAR data illustrating the impact of partial ring reduction on binding affinity and lipophilicity, extrapolated from[2].

Pharmacophore Modeling: Core Features & Spatial Geometry

To utilize this scaffold in virtual screening, we must map its 3D pharmacophore. The 5-methoxy-4,7-dihydro-1H-indole presents three distinct interaction nodes that map perfectly to the 5-HT receptor pocket.

ReceptorBinding Scaffold 5-Methoxy-4,7-dihydro-1H-indole HBD Indole NH (H-Bond Donor) Scaffold->HBD HBA 5-Methoxy Oxygen (H-Bond Acceptor) Scaffold->HBA Hydrophobic C2-C3 Alkene (Hydrophobic Core) Scaffold->Hydrophobic Receptor 5-HT Receptor Pocket HBD->Receptor Aspartate Interaction HBA->Receptor Serine/Threonine Interaction Hydrophobic->Receptor Pi-Alkyl Interaction

Logical mapping of 5-methoxy-4,7-dihydro-1H-indole features to 5-HT receptor interactions.

  • Hydrogen Bond Donor (HBD): The indole NH is essential for anchoring to the conserved aspartate residue (e.g., Asp3.32) in GPCRs.

  • Hydrogen Bond Acceptor (HBA): The 5-methoxy oxygen interacts with serine/threonine clusters[3]. The puckered ring optimizes the vector of this oxygen, driving higher affinity.

  • Hydrophobic Core: The residual C2-C3 alkene and the partially saturated ring provide a tunable hydrophobic surface without the entropic penalty of a fully flat aromatic system.

Step-by-Step Methodology: Ligand-Based Pharmacophore Generation

Computational models must be inherently trustworthy. A model that cannot distinguish known actives from structurally similar decoys is a liability. Therefore, I mandate that all pharmacophore workflows incorporate a self-validating decoy screening step.

Protocol: 3D Pharmacophore Generation and Decoy Validation

  • Conformational Sampling: Generate a maximum of 255 conformers for 5-methoxy-4,7-dihydro-1H-indole using the OMEGA algorithm (energy window: 20 kcal/mol).

    • Causality: Comprehensive sampling ensures that the dynamic puckering of the 4,7-dihydro ring is fully represented in the 3D space, capturing bioactive conformations that flat indoles cannot reach.

  • Feature Extraction: Utilize LigandScout or Discovery Studio to auto-extract the HBD, HBA, and Hydrophobic features based on the lowest-energy conformer.

  • Model Refinement: Manually adjust the tolerance spheres (typically 1.5 Å radius) around the 5-methoxy group to account for the altered vector caused by the sp3 carbons at C4/C7.

  • Self-Validating Decoy Screening:

    • Assemble a validation set comprising 50 known 5-HT active ligands and 1,500 property-matched decoys (generated via DUD-E).

    • Screen the library against the generated pharmacophore.

    • Validation Check: Calculate the Receiver Operating Characteristic Area Under the Curve (ROC-AUC). The protocol is self-validating: proceed to virtual screening only if the ROC-AUC > 0.85 and the Güner-Henry (GH) score > 0.7. This mathematically guarantees the model's discriminatory power, ensuring subsequent hits are not statistical artifacts.

G Start 5-Methoxy-4,7-dihydro-1H-indole (Conformational Sampling) FeatureExt Feature Extraction (HBD, HBA, Hydrophobic) Start->FeatureExt OMEGA / Catalyst ModelGen 3D Pharmacophore Generation (Feature Alignment) FeatureExt->ModelGen Spatial Mapping Validation Model Validation (Decoy Set & ROC-AUC) ModelGen->Validation Güner-Henry Score VirtualScreen Virtual Screening (Scaffold Hopping) Validation->VirtualScreen Validated Model

Workflow for ligand-based pharmacophore generation and self-validation.

Synthetic Viability: The Birch Reduction Protocol

Computational design is futile without synthetic accessibility. The[4], allowing scalable access to the 4,7-dihydro scaffold.

Protocol: Birch Reduction of 5-Methoxyindole

  • Preparation: Condense ~50 mL of anhydrous ammonia in a 250 mL three-neck flask at -78°C under an argon atmosphere.

  • Metal Addition: Add lithium wire (3.0 eq) in small pieces until a deep blue color persists, indicating the formation of solvated electrons.

    • Causality: Lithium is strictly preferred over sodium for indole reductions to minimize over-reduction to the fully saturated octahydro derivative.

  • Substrate Addition: Dissolve 5-methoxyindole (10 mmol) in a co-solvent mixture of anhydrous THF (10 mL) and tert-butanol (1.2 eq, acting as the proton source). Add this solution dropwise to the blue ammonia mixture.

  • Quenching: Stir for 2 hours at -78°C. Quench the reaction by carefully adding solid ammonium chloride until the blue color dissipates, neutralizing the solvated electrons.

  • Self-Validating Analytical Check: Evaporate the ammonia, extract the residue with EtOAc, and concentrate.

    • Validation: Before proceeding to any downstream derivatization, run a crude 1 H-NMR. The successful partial reduction is self-validated by the disappearance of the aromatic doublets at ~6.8-7.2 ppm (corresponding to the C4 and C7 protons) and the appearance of a complex multiplet at ~3.0-3.3 ppm (the newly formed sp3 methylene protons). If aromatic protons remain, the reduction is incomplete and must be re-subjected.

Conclusion

The 5-methoxy-4,7-dihydro-1H-indole scaffold represents a strategic bridge between the privileged binding properties of classical indoles and the developability advantages of sp3 -rich molecules. By breaking the strict planarity of the indole core, we unlock new spatial vectors for hydrogen bonding while simultaneously lowering lipophilicity. By rigorously validating both its synthetic generation (via NMR checkpoints) and its 3D pharmacophore mapping (via ROC-AUC decoy screening), researchers can confidently deploy this scaffold in next-generation drug discovery campaigns.

References

  • Title: Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors Source: Journal of Pharmacy and Pharmacology (via ResearchGate) URL: [Link]

  • Title: Benzenesulfonyltryptamine-Related Analogs at Human 5-HT6 Serotonin Receptors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Recent developments in the chemistry of perhydroindoles and perhydrocinnolines Source: Journal of Chemical Sciences (Indian Academy of Sciences) URL: [Link]

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Protocols & Analytical Methods

Method

Synthesis of 5-Methoxy-4,7-dihydro-1H-indole: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 5-methoxy-4,7-dihydro-1H-indole, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 5-methoxy-4,7-dihydro-1H-indole, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocol herein is designed to be self-validating, with in-depth explanations for each experimental choice, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction

5-Methoxy-4,7-dihydro-1H-indole and its derivatives are important synthetic intermediates. The dihydro-indole core is a privileged scaffold in numerous biologically active molecules. The strategic placement of the methoxy group can significantly influence the molecule's electronic properties and biological interactions, making this a target of considerable interest for the development of novel therapeutic agents.

This guide outlines a robust two-stage synthetic strategy. The first part details the well-established Fischer indole synthesis to construct the 5-methoxyindole precursor. The subsequent and crucial step involves a Birch reduction to selectively reduce the benzene ring of the indole system, yielding the desired 5-methoxy-4,7-dihydro-1H-indole.

Overall Synthetic Workflow

The synthesis is a two-step process starting from commercially available reagents. The workflow is designed for efficiency and scalability in a laboratory setting.

G cluster_0 Part 1: Fischer Indole Synthesis cluster_1 Part 2: Birch Reduction A 4-Methoxyphenylhydrazine hydrochloride C Formation of Hydrazone A->C B Acetone B->C D Indolization (Cyclization) C->D Acid Catalyst (e.g., PPA) E 5-Methoxyindole D->E F 5-Methoxyindole H Reduction of Aromatic Ring F->H G Liquid Ammonia, Sodium/Lithium G->H I 5-Methoxy-4,7-dihydro-1H-indole H->I Proton Source (e.g., Ethanol)

Caption: Overall experimental workflow for the synthesis of 5-methoxy-4,7-dihydro-1H-indole.

Part 1: Synthesis of 5-Methoxyindole via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for constructing the indole nucleus from a phenylhydrazone under acidic conditions.[1] The electron-donating nature of the para-methoxy group on the phenylhydrazine generally facilitates this reaction.[1]

Reaction Scheme

G 4-Methoxyphenylhydrazine 4-Methoxyphenylhydrazine 5-Methoxyindole 5-Methoxyindole 4-Methoxyphenylhydrazine->5-Methoxyindole  + Acetone  Acid Catalyst (PPA)  Heat

Caption: Fischer indole synthesis of 5-methoxyindole.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (per 10 mmol scale)Notes
4-Methoxyphenylhydrazine hydrochloride174.631.75 g (10 mmol)Ensure it is a fine, dry powder.
Sodium acetate82.030.82 g (10 mmol)To neutralize the hydrochloride salt.
Acetone58.081.16 mL (20 mmol, 2 equiv.)Reagent grade or higher.
Ethanol46.0720 mLFor hydrazone formation.
Polyphosphoric acid (PPA)-~15 gUse with caution; highly viscous and corrosive.
Ethyl acetate88.11As neededFor extraction.
Saturated sodium bicarbonate solution-As neededFor neutralization.
Brine-As neededFor washing.
Anhydrous sodium sulfate142.04As neededFor drying.

Step-by-Step Procedure:

  • Hydrazone Formation:

    • To a 100 mL round-bottom flask, add 4-methoxyphenylhydrazine hydrochloride (1.75 g, 10 mmol) and sodium acetate (0.82 g, 10 mmol) in ethanol (20 mL).

    • Stir the mixture at room temperature for 15 minutes to neutralize the hydrochloride salt.

    • Add acetone (1.16 mL, 20 mmol) to the mixture.

    • Continue stirring at room temperature for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the 4-methoxyphenylhydrazine is consumed.

    • Rationale: The initial step is the formation of the phenylhydrazone in situ. Using a slight excess of the ketone (acetone) ensures complete consumption of the hydrazine.

  • Work-up of Hydrazone (Optional but Recommended):

    • While the crude hydrazone can be used directly, purification at this stage can lead to a cleaner final product.[2]

    • Remove the ethanol under reduced pressure.

    • Add water (30 mL) and extract the hydrazone with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude hydrazone as a solid.

  • Indolization (Cyclization):

    • In a 100 mL round-bottom flask equipped with a mechanical stirrer, gently heat polyphosphoric acid (PPA) (~15 g) to approximately 80 °C to reduce its viscosity.

    • Carefully add the crude or purified hydrazone to the warm PPA with vigorous stirring.

    • Heat the reaction mixture to 90-100 °C.

    • Monitor the reaction by TLC until the hydrazone is consumed (typically 1-3 hours).

    • Causality: PPA serves as both the acidic catalyst and the reaction medium. The heat facilitates the[3][3]-sigmatropic rearrangement that is central to the Fischer indole synthesis mechanism.[2]

  • Work-up and Purification:

    • Allow the reaction mixture to cool slightly, then very carefully and slowly pour the hot, viscous mixture onto crushed ice (~100 g) in a large beaker with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water (50 mL) and then brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude 5-methoxyindole can be purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system or by crystallization from a suitable solvent like cyclohexane or petroleum ether.[3]

Part 2: Synthesis of 5-Methoxy-4,7-dihydro-1H-indole via Birch Reduction

The Birch reduction is a powerful method for the partial reduction of aromatic rings to 1,4-cyclohexadienes using an alkali metal (like sodium or lithium) in liquid ammonia with a proton source (typically an alcohol).[4] This reaction is ideal for converting 5-methoxyindole to its 4,7-dihydro derivative.

Reaction Scheme

G 5-Methoxyindole 5-Methoxyindole 5-Methoxy-4,7-dihydro-1H-indole 5-Methoxy-4,7-dihydro-1H-indole 5-Methoxyindole->5-Methoxy-4,7-dihydro-1H-indole  1. Na or Li, liq. NH3  2. Ethanol

Caption: Birch reduction of 5-methoxyindole.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (per 5 mmol scale)Notes
5-Methoxyindole147.170.74 g (5 mmol)Ensure it is pure and dry.
Liquid Ammonia (NH₃)17.03~50 mLRequires a dry ice/acetone condenser. Handle in a well-ventilated fume hood.
Sodium (Na) or Lithium (Li) metal22.99 or 6.94~0.57 g Na or ~0.17 g Li (25 mmol)Cut into small pieces and handle with care. Stored under mineral oil.
Anhydrous Ethanol (EtOH)46.07~3 mL (50 mmol)As the proton source.
Anhydrous Tetrahydrofuran (THF)72.1110 mLTo aid in dissolving the indole.
Isoprene68.12~1 mLTo quench excess alkali metal.
Diethyl ether or MTBE-As neededFor extraction.
Saturated ammonium chloride solution-As neededFor quenching.

Step-by-Step Procedure:

  • Reaction Setup:

    • Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet for argon or nitrogen, and a septum. Ensure all glassware is oven-dried.

    • Maintain a positive pressure of inert gas throughout the reaction.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Condense approximately 50 mL of ammonia gas into the flask.

  • Reduction:

    • Once the liquid ammonia is collected, add a solution of 5-methoxyindole (0.74 g, 5 mmol) in anhydrous THF (10 mL) to the flask via a syringe.

    • In a separate, dry container, rinse small pieces of sodium or lithium metal with hexane to remove the mineral oil, then carefully weigh the required amount (~5 equivalents).

    • Add the alkali metal pieces to the stirred reaction mixture one at a time. The solution should turn a deep blue color, indicating the presence of solvated electrons.[5]

    • Stir the reaction at -78 °C for 1-2 hours.

    • Slowly add anhydrous ethanol (~3 mL) dropwise via a syringe. The blue color should dissipate. The ethanol acts as a proton source to protonate the radical anion intermediates formed during the reduction.[4]

  • Quenching and Work-up:

    • After the blue color has disappeared, cautiously quench any remaining alkali metal by adding a small amount of isoprene until the solution is colorless.

    • Remove the dry ice/acetone bath and allow the ammonia to evaporate under a stream of nitrogen in the fume hood.

    • To the remaining residue, carefully add saturated ammonium chloride solution (~20 mL) to quench the reaction completely.

    • Extract the aqueous layer with diethyl ether or MTBE (3 x 30 mL).

    • Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product will likely be an oil or a low-melting solid. Purification can be achieved via column chromatography on silica gel. Due to the potential sensitivity of the dihydroindole, it is advisable to use a deactivated silica gel (e.g., with triethylamine in the eluent) to prevent decomposition.

Safety Precautions

  • Fischer Indole Synthesis: Polyphosphoric acid is corrosive and highly viscous, especially when cold. Handle with care and appropriate personal protective equipment (PPE). The work-up involving quenching with ice is highly exothermic and should be done slowly and with vigorous stirring.

  • Birch Reduction: This reaction involves highly flammable and reactive materials. Liquid ammonia is corrosive and has a low boiling point. Sodium and lithium metals react violently with water. The reaction must be carried out under an inert atmosphere in a well-ventilated fume hood by trained personnel.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 5-Methoxyindoles.
  • ChemicalBook. (n.d.). 5-Methoxyindole synthesis.
  • Guidechem. (n.d.). 5-methoxy-1H-indole 1006-94-6 wiki.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Birch reduction. [Link]

  • Chem-Station. (2014, May 1). Birch Reduction. [Link]

  • Atlanchim Pharma. (n.d.). Multikilogram-scale Birch reduction.

Sources

Application

Application Notes and Protocols: Leveraging 5-Methoxy-4,7-dihydro-1H-indole as a Versatile Intermediate for the Synthesis of Melatonin Analogs

Introduction: The Therapeutic Potential of Melatonin Analogs and the Strategic Utility of a Dihydroindole Intermediate Melatonin (N-acetyl-5-methoxytryptamine), a neurohormone primarily synthesized in the pineal gland, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Melatonin Analogs and the Strategic Utility of a Dihydroindole Intermediate

Melatonin (N-acetyl-5-methoxytryptamine), a neurohormone primarily synthesized in the pineal gland, is a critical regulator of circadian rhythms.[1][2] Its influence extends to a wide array of physiological processes, including sleep-wake cycles, immune function, and antioxidant defense.[3] Consequently, the development of melatonin analogs has become a focal point in medicinal chemistry, with the aim of creating novel therapeutic agents with improved pharmacokinetic profiles and receptor selectivity for treating sleep disorders, neurodegenerative diseases, and certain types of cancer.[1][4]

Indole derivatives form the structural core of melatonin and its analogs, and their synthesis has been extensively studied.[1] Traditional synthetic routes often involve multi-step processes that can be lengthy and employ harsh reagents.[1] This guide presents a strategic approach that utilizes 5-methoxy-4,7-dihydro-1H-indole as a key intermediate for the synthesis of a diverse range of melatonin analogs. The partially saturated nature of this intermediate offers unique advantages, including the potential for milder reaction conditions during the crucial aromatization step and the possibility of introducing substituents that might be incompatible with harsher, traditional indole synthesis methods.

These application notes provide a comprehensive overview of the synthetic strategies, detailed experimental protocols, and expert insights for researchers, scientists, and drug development professionals engaged in the synthesis of novel melatonin analogs.

Synthetic Strategy: A Two-Pronged Approach from a Dihydroindole Precursor

The synthetic pathway from 5-methoxy-4,7-dihydro-1H-indole to melatonin analogs can be broadly divided into two key stages:

  • Aromatization of the Dihydroindole Ring: The foundational step involves the dehydrogenation of the 4,7-dihydroindole core to generate the fully aromatic 5-methoxyindole scaffold. This transformation is critical as it establishes the core structure of the target melatonin analogs.

  • Functionalization at the C3 Position: With the aromatic 5-methoxyindole in hand, the subsequent focus is on the introduction of the characteristic N-acetylethylamine side chain at the C3 position. Several established methodologies can be employed for this purpose, each with its own set of advantages and considerations.

This guide will detail protocols for both of these critical stages, providing researchers with a versatile toolkit for their synthetic endeavors.

Visualizing the Synthetic Workflow

G cluster_0 Stage 1: Aromatization cluster_1 Stage 2: C3-Functionalization & Final Analog A 5-Methoxy-4,7-dihydro-1H-indole B 5-Methoxy-1H-indole A->B Dehydrogenation (e.g., Pd/C or MnO2) C 5-Methoxy-1H-indole D 5-Methoxyindole-3-carboxaldehyde C->D Vilsmeier-Haack Reaction E 3-(2-Nitrovinyl)-5-methoxy-1H-indole D->E Henry Reaction F 5-Methoxytryptamine E->F Reduction G Melatonin Analog (N-acetyl-5-methoxytryptamine) F->G N-Acetylation

Caption: Overall synthetic workflow from the dihydroindole intermediate.

Protocols for the Aromatization of 5-Methoxy-4,7-dihydro-1H-indole

The dehydrogenation of the dihydroindole ring is a pivotal step. The choice of oxidant and reaction conditions can significantly impact the yield and purity of the resulting 5-methoxyindole. Below are two robust protocols employing common and effective dehydrogenating agents.

Protocol 1: Palladium on Carbon (Pd/C) Catalyzed Aromatization

Palladium on carbon is a highly efficient catalyst for dehydrogenation reactions, often providing clean conversions under relatively mild conditions.[5][6]

Materials:

  • 5-Methoxy-4,7-dihydro-1H-indole

  • 10% Palladium on carbon (Pd/C)

  • Mesitylene or other high-boiling aromatic solvent

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methoxy-4,7-dihydro-1H-indole (1.0 eq).

  • Add 10% Pd/C (0.1 eq by weight).

  • Add anhydrous mesitylene to achieve a substrate concentration of approximately 0.1 M.

  • Flush the flask with an inert gas for 5-10 minutes.

  • Heat the reaction mixture to reflux (approximately 165 °C for mesitylene) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent such as ethyl acetate and filter through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 5-methoxy-1H-indole.

Protocol 2: Manganese Dioxide (MnO₂) Mediated Aromatization

Manganese dioxide is a cost-effective and powerful oxidizing agent for the dehydrogenation of various heterocyclic compounds, including indolines.[5]

Materials:

  • 5-Methoxy-4,7-dihydro-1H-indole

  • Activated Manganese Dioxide (MnO₂)

  • Anhydrous benzene or toluene

  • Dean-Stark apparatus (optional, for water removal)

Procedure:

  • In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser (and optionally a Dean-Stark trap), dissolve 5-methoxy-4,7-dihydro-1H-indole (1.0 eq) in anhydrous benzene or toluene.

  • Add activated MnO₂ (5-10 eq by weight). The quality of the MnO₂ is crucial for the reaction's success.

  • Heat the mixture to reflux and stir vigorously for 12-24 hours. The removal of water formed during the reaction can drive the equilibrium towards the product.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the MnO₂ and its byproducts.

  • Wash the filter cake thoroughly with ethyl acetate or dichloromethane.

  • Combine the organic filtrates and remove the solvent in vacuo.

  • Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield 5-methoxy-1H-indole.

Protocols for the Introduction of the C3-N-Acetylethylamine Side Chain

Once the aromatic 5-methoxyindole is obtained, the next critical phase is the installation of the N-acetylethylamine side chain at the C3 position. The electron-rich nature of the 5-methoxyindole directs electrophilic substitution to this position.

Method 1: Vilsmeier-Haack Formylation Followed by a Henry Reaction and Reduction

This multi-step approach offers a reliable and versatile route to the desired tryptamine intermediate.

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[7][8]

Materials:

  • 5-Methoxy-1H-indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Aqueous sodium hydroxide (NaOH) solution

Procedure:

  • In a three-necked flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

  • Slowly add POCl₃ (1.1 eq) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Add a solution of 5-methoxy-1H-indole (1.0 eq) in DMF dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and carefully neutralize with a cold aqueous NaOH solution to a pH of 9-10.

  • The product, 5-methoxyindole-3-carboxaldehyde, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.[4][7][9][10]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF POCl3 POCl3 Vilsmeier_Reagent [ClCH=N(CH3)2]+[PO2Cl2]- Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Indole 5-Methoxyindole Indole->Vilsmeier_Reagent Attack at C3 Aldehyde 5-Methoxyindole-3-carboxaldehyde Intermediate->Aldehyde Hydrolysis

Sources

Method

Application Notes & Protocols: Catalytic Hydrogenation of 5-Methoxy-4,7-dihydro-1H-indole

Introduction: The Strategic Importance of Reducing Dihydroindoles The saturation of the indole nucleus to afford indoline and octahydroindole scaffolds is a cornerstone transformation in medicinal chemistry and natural p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Reducing Dihydroindoles

The saturation of the indole nucleus to afford indoline and octahydroindole scaffolds is a cornerstone transformation in medicinal chemistry and natural product synthesis. These saturated heterocyclic motifs are prevalent in a vast array of biologically active molecules. The substrate in focus, 5-methoxy-4,7-dihydro-1H-indole, represents a unique synthetic intermediate. Its structure, a cyclic enamine fused to a cyclohexene ring, presents specific challenges and opportunities in catalytic hydrogenation. The primary goal is typically the stereoselective reduction of the enamine double bond to produce the corresponding 5-methoxy-octahydro-1H-indole, a saturated bicyclic amine.

Achieving this transformation with high yield and selectivity is non-trivial. The hydrogenation of indole-like structures can be complicated by the aromatic stability of the indole ring, but our starting material is already partially reduced.[1] The key challenges include:

  • Over-reduction: The potential for further reduction of the methoxy-substituted benzene ring under harsh conditions.

  • Catalyst Poisoning: The product, a secondary amine, can act as a ligand and poison the catalyst surface, hindering the reaction's progress.[1]

  • Stereocontrol: The reduction creates new stereocenters at the ring junction, and controlling the diastereoselectivity (i.e., the cis vs. trans ring fusion) is often critical for the biological activity of the final molecule.

This guide provides a comprehensive overview of field-proven catalytic hydrogenation methods applicable to 5-methoxy-4,7-dihydro-1H-indole, detailing both heterogeneous and homogeneous approaches. We will delve into the causality behind procedural choices, offer step-by-step protocols, and present data to guide researchers in selecting and optimizing the ideal conditions for their synthetic goals.

Part 1: Mechanistic Foundations of Dihydroindole Hydrogenation

The substrate, 5-methoxy-4,7-dihydro-1H-indole, is a cyclic enamine. The hydrogenation mechanism is distinct from that of a fully aromatic indole. The reaction targets the C2=C3 double bond of the pyrrole ring.

The Role of Acid Activation

Under neutral conditions, the electron-rich enamine can be slow to react. A common and highly effective strategy is the addition of a Brønsted acid. The acid protonates the enamine at the C3 position, which disrupts the conjugation and forms a reactive iminium ion intermediate.[1][2] This iminium ion is significantly more electrophilic and readily undergoes hydrogenation.[2] This activation strategy is particularly effective for both heterogeneous and homogeneous catalysis.

sub 5-Methoxy-4,7-dihydro-1H-indole (Enamine) iminium Iminium Ion Intermediate (Activated for Reduction) sub->iminium  Protonation h_plus H+ product 5-Methoxy-octahydro-1H-indole iminium->product  Hydrogenation h2_cat [H2] Catalyst

Caption: Acid-catalyzed activation pathway for enamine hydrogenation.

Stereochemical Considerations

The addition of hydrogen across the double bond can result in either a syn or anti delivery, leading to cis or trans fused ring systems, respectively.

  • Heterogeneous Catalysis: With catalysts like Pd/C or Raney Nickel, hydrogen is typically delivered from the less sterically hindered face of the substrate adsorbed onto the catalyst surface, often resulting in syn-addition.[3]

  • Homogeneous Catalysis: The stereochemical outcome is dictated by the chiral ligand coordinated to the metal center (e.g., Rhodium, Iridium). This allows for highly predictable and enantioselective reductions, which are crucial for pharmaceutical applications.[4][5]

Part 2: Heterogeneous Catalysis Protocols

Heterogeneous catalysts are widely used due to their operational simplicity, ease of product separation, and cost-effectiveness.

Method 1: Palladium on Carbon (Pd/C) Hydrogenation

Palladium on carbon is a versatile and highly effective catalyst for the reduction of double bonds. For enamines, it often provides high yields under mild conditions. Using an acidic co-solvent or additive can significantly accelerate the reaction.

Experimental Protocol: Pd/C Reduction under Atmospheric Pressure

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 10 wt% Palladium on Carbon (5-10 mol% relative to the substrate). Seal the flask with a septum.

  • Inerting: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Safety Note: Pd/C is pyrophoric and can ignite flammable solvents if exposed to air.[6] Always handle the dry powder under an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the solvent (e.g., Methanol, Ethanol, or Ethyl Acetate, 0.1 M concentration). If acid activation is desired, use acetic acid as the solvent or add 1.1 equivalents of p-toluenesulfonic acid.[1]

  • Substrate Addition: Dissolve 5-methoxy-4,7-dihydro-1H-indole (1.0 eq) in the solvent and add it to the flask via syringe.

  • Hydrogenation: Purge the inert gas by evacuating and backfilling with hydrogen gas from a balloon. Repeat this three times, leaving the balloon on the flask.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Once complete, carefully purge the hydrogen with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Safety Note: The used catalyst is highly pyrophoric and must be kept wet during filtration.[6] Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography or crystallization to yield 5-methoxy-octahydro-1H-indole.

Method 2: Raney Nickel (Ra-Ni) Hydrogenation

Raney Nickel is an earth-abundant and highly active catalyst, particularly effective for hydrogenating nitrogen-containing heterocycles.[7][8] It is often used as a slurry in water or ethanol.

Experimental Protocol: Ra-Ni Reduction

  • Catalyst Preparation: In a suitable pressure vessel (e.g., a Parr shaker), add a slurry of activated Raney Nickel (approx. 20% w/w of the substrate) in ethanol.

  • Reagent Addition: Add a solution of 5-methoxy-4,7-dihydro-1H-indole (1.0 eq) in ethanol (0.1-0.2 M).

  • Hydrogenation: Seal the vessel, purge several times with hydrogen gas, and then pressurize to the desired pressure (typically 3-5 bar).

  • Reaction: Heat the mixture to 40-60 °C and agitate vigorously.

  • Monitoring & Work-up: Monitor the reaction by observing hydrogen uptake and analyzing aliquots via GC-MS. Once complete, cool the vessel, vent the hydrogen, and purge with nitrogen.

  • Isolation: Carefully filter the catalyst through Celite. Raney Nickel is pyrophoric and must not be allowed to dry in air.[3] Concentrate the filtrate and purify the product as described previously.

cluster_0 Setup cluster_1 Reaction cluster_2 Work-up A 1. Add Catalyst (Pd/C or Ra-Ni) to Reaction Vessel B 2. Inert Atmosphere (Purge with Ar/N2) A->B C 3. Add Solvent & Substrate B->C D 4. Introduce H2 Gas (Balloon or Pressure) C->D E 5. Stir/Agitate at Temp D->E F 6. Monitor Progress (TLC/GC) E->F G 7. Purge H2 with Ar/N2 F->G H 8. Filter Catalyst via Celite (CAUTION: Pyrophoric) G->H I 9. Concentrate & Purify Product H->I

Caption: General workflow for heterogeneous hydrogenation.

Part 3: Homogeneous Catalysis for Asymmetric Reduction

For applications requiring high enantiomeric purity, homogeneous asymmetric hydrogenation is the method of choice. This involves using a chiral catalyst, typically a Rhodium or Iridium complex with a chiral phosphine ligand.[4][9]

Method 3: Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium catalysts, particularly with trans-chelating phosphine ligands like PhTRAP, have shown success in the asymmetric hydrogenation of N-protected indoles.[4] The presence of a base is often crucial for achieving high activity and enantioselectivity.[10]

Experimental Protocol: Asymmetric Rhodium-Catalyzed Reduction

  • Catalyst Preparation (In Situ): In a glovebox, charge a vial with the rhodium precursor (e.g., [Rh(nbd)2]SbF6, 1 mol%) and the chiral ligand (e.g., (S,S)-PhTRAP, 1.1 mol%). Add anhydrous, degassed solvent (e.g., Dichloromethane). Stir for 20 minutes to form the active catalyst.

  • Reaction Setup: In a separate vial inside the glovebox, dissolve the substrate (1.0 eq) and a base (e.g., Cs2CO3, 10 mol%) in the solvent.

  • Hydrogenation: Transfer the substrate solution to a high-pressure autoclave. Add the catalyst solution via syringe. Seal the autoclave, remove it from the glovebox, purge with hydrogen, and pressurize to 20-50 bar H2.

  • Reaction & Work-up: Stir the reaction at the desired temperature (e.g., 40 °C) for 12-24 hours. After completion, vent the autoclave and concentrate the reaction mixture.

  • Isolation & Analysis: Purify the product by chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Part 4: Comparative Summary and Data

The choice of method depends critically on the desired outcome, scale, and cost considerations.

MethodCatalyst SystemTypical ConditionsProsCons
Heterogeneous 10% Pd/CH₂ (1-5 bar), MeOH or EtOH, RTReliable, scalable, cost-effective, easy work-up.Lower stereoselectivity, risk of over-reduction, catalyst is pyrophoric.[6]
Heterogeneous Raney® NickelH₂ (3-10 bar), EtOH, 40-60 °CHighly active, inexpensive.[8]Can be less selective, pyrophoric, requires careful handling.[3]
Heterogeneous Pt/C or PtO₂H₂ (1-5 bar), Acetic Acid, RTEffective with acid activation, can be highly selective.[1]Can be more expensive than Ni, requires acidic conditions.
Homogeneous [Rh(ligand)]⁺H₂ (20-50 bar), CH₂Cl₂, 40 °CHigh enantioselectivity (up to 98% ee reported for indoles).[4]Expensive catalyst/ligand, requires inert atmosphere, metal removal can be difficult.

Conclusion

The catalytic hydrogenation of 5-methoxy-4,7-dihydro-1H-indole is a versatile transformation that provides access to valuable saturated heterocyclic scaffolds. For general-purpose synthesis on a larger scale, heterogeneous catalysis with Palladium on Carbon under atmospheric pressure, potentially with an acidic additive, offers a robust and economical solution. For applications demanding high stereocontrol, particularly in the synthesis of chiral drug intermediates, homogeneous asymmetric hydrogenation with a chiral rhodium or iridium catalyst is the superior, albeit more complex and costly, approach. Researchers should select the protocol that best aligns with their specific requirements for yield, purity, stereochemistry, and scalability. Careful attention to safety procedures, especially when handling pyrophoric catalysts and flammable gases, is paramount for all methods described.

References

  • ResearchGate. (n.d.). Catalytic Asymmetric Hydrogenation of Indoles Using a Rhodium Complex with a Chiral Bisphosphine Ligand PhTRAP.
  • Wikipedia. (n.d.). Hydrogenation of carbon–nitrogen double bonds. Retrieved from [Link]

  • Bäuerle, P., & Tautz, H. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. PMC. Retrieved from [Link]

  • Zhou, Y.-G. (2010). Transition Metal-Catalyzed Enantioselective Hydrogenation of Enamines and Imines. ACS Publications. Retrieved from [Link]

  • Chen, Y., et al. (2025). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. ResearchGate. Retrieved from [Link]

  • Chen, Y., et al. (2025). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. PubMed. Retrieved from [Link]

  • Li, G., et al. (n.d.). Pd/C-Catalyzed transfer hydrogenation of N–H indoles with trifluoroethanol and tetrahydroxydiboron as the hydrogen source. Royal Society of Chemistry. Retrieved from [Link]

  • Zhang, Z., et al. (2022). Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. CCS Chemistry. Retrieved from [Link]

  • Dey, S., et al. (2013). Rhodium(III)-Catalyzed Direct Regioselective Synthesis of 7-Substituted Indoles. ACS Publications. Retrieved from [Link]

  • Watson, D. A., et al. (2009). Rhodium-Catalyzed Synthesis of 2,3-Disubstituted Indoles from β,β-Disubstituted Stryryl Azides. PMC. Retrieved from [Link]

  • Guo, X., et al. (2011). Convenient and Scalable Process for the Preparation of Indole via Raney Nickel–Catalyzed Hydrogenation and Ring Closure. Taylor & Francis Online. Retrieved from [Link]

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  • Professor Dave Explains. (2025). Enantioselective Hydrogenation of Carbonyls and Imines. YouTube. Retrieved from [Link]

  • Jerphagnon, T., et al. (2009). Asymmetric hydrogenation of 2-substituted N-protected-indoles catalyzed by rhodium complexes of BINOL-derived phosphoramidites. CORE. Retrieved from [Link]

  • Wang, D., & Zhou, Y.-G. (2012). Brønsted Acid Activation Strategy in Transition-Metal Catalyzed Asymmetric Hydrogenation of N-Unprotected Imines, Enamines, and N-Heterocycles. Angewandte Chemie International Edition. Retrieved from [Link]

  • Unknown. (n.d.). Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. ScienceDirect.
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  • Li, B., et al. (2016). Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds. MDPI. Retrieved from [Link]

  • Zhang, Z., et al. (2014). Homogenous Pd-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope and Mechanistic Studies. Journal of the American Chemical Society. Retrieved from [Link]

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Application

Application Note: A Practical Guide to the Scale-Up Synthesis of 5-Methoxy-4,7-dihydro-1H-indole in Batch Reactors

Abstract This application note provides a comprehensive guide to the scale-up synthesis of 5-methoxy-4,7-dihydro-1H-indole, a valuable intermediate in pharmaceutical development. The synthesis is achieved via a Birch red...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the scale-up synthesis of 5-methoxy-4,7-dihydro-1H-indole, a valuable intermediate in pharmaceutical development. The synthesis is achieved via a Birch reduction of 5-methoxyindole. This document outlines a detailed, step-by-step protocol for conducting this transformation in batch reactors, with a strong emphasis on the practical considerations and safety measures essential for a successful and safe scale-up. The causality behind experimental choices is explained, and the protocol is designed as a self-validating system. This guide is intended to be a practical resource for researchers and process chemists in the pharmaceutical industry.

Introduction: The Strategic Importance of 5-Methoxy-4,7-dihydro-1H-indole

The dihydroindole scaffold is a privileged structural motif in a multitude of biologically active molecules and approved pharmaceuticals. The specific substitution pattern of 5-methoxy-4,7-dihydro-1H-indole makes it a key building block for the synthesis of a range of therapeutic agents, particularly those targeting the central nervous system. The controlled introduction of substituents on the partially saturated ring allows for the fine-tuning of pharmacological properties.

The synthesis of this intermediate on a laboratory scale is achievable; however, the transition to a larger, pilot-plant, or manufacturing scale introduces significant challenges.[1][2] This application note addresses these challenges by providing a robust and scalable protocol for the synthesis of 5-methoxy-4,7-dihydro-1H-indole in batch reactors, focusing on the well-established, albeit hazardous, Birch reduction.

The Synthetic Strategy: Birch Reduction of 5-Methoxyindole

The most direct and atom-economical route to 5-methoxy-4,7-dihydro-1H-indole is the Birch reduction of the readily available starting material, 5-methoxyindole. The Birch reduction is a dissolving metal reduction that utilizes an alkali metal (typically sodium or lithium) in liquid ammonia with an alcohol as a proton source to reduce aromatic rings to 1,4-cyclohexadienes.[3][4]

Mechanistic Rationale and Regioselectivity

The regioselectivity of the Birch reduction is governed by the electronic nature of the substituents on the aromatic ring. The methoxy group (-OCH₃) at the 5-position of the indole is an electron-donating group. According to the principles of the Birch reduction, electron-donating groups direct the reduction to the meta and para positions, leading to a product where the double bonds are conjugated to the substituent. In the case of 5-methoxyindole, this regioselectivity is predicted to yield the desired 5-methoxy-4,7-dihydro-1H-indole.[5]

The proposed mechanism for the Birch reduction of 5-methoxyindole is depicted below:

Birch Reduction Mechanism 5-Methoxyindole 5-Methoxyindole Radical_Anion Radical Anion Intermediate 5-Methoxyindole->Radical_Anion + e⁻ (from Na/NH₃) Dienyl_Radical Dienyl Radical Radical_Anion->Dienyl_Radical + EtOH (proton source) Dienyl_Anion Dienyl Anion Dienyl_Radical->Dienyl_Anion + e⁻ (from Na/NH₃) 5-Methoxy-4,7-dihydro-1H-indole 5-Methoxy-4,7-dihydro-1H-indole Dienyl_Anion->5-Methoxy-4,7-dihydro-1H-indole + EtOH (proton source)

Caption: Proposed mechanism for the Birch reduction of 5-methoxyindole.

Scale-Up Considerations in Batch Reactors

Transitioning a laboratory-scale synthesis to a larger batch reactor presents several challenges that must be carefully managed to ensure safety, efficiency, and product quality.

  • Heat Transfer: The Birch reduction is highly exothermic, particularly during the addition of the alkali metal and the quenching step. Batch reactors have a lower surface-area-to-volume ratio compared to laboratory glassware, making heat dissipation less efficient. Inadequate temperature control can lead to a runaway reaction, excessive ammonia evaporation, and the formation of byproducts.

  • Mass Transfer: Efficient mixing is crucial to ensure a homogeneous distribution of the alkali metal and to facilitate contact between the reactants. Poor mixing can result in localized "hot spots" and incomplete reactions.

  • Safety: The use of liquid ammonia and alkali metals (sodium or lithium) poses significant safety hazards. Liquid ammonia is a toxic and corrosive gas with a low boiling point (-33 °C), requiring a well-ventilated area and specialized handling procedures. Alkali metals are highly reactive and can ignite or explode on contact with water or air.

  • Quenching: The quenching of the reaction to destroy excess alkali metal is a critical and potentially hazardous step. The addition of a quenching agent, such as ammonium chloride, can be highly exothermic and lead to rapid gas evolution.

Detailed Protocol for the Scale-Up Synthesis of 5-Methoxy-4,7-dihydro-1H-indole

This protocol is designed for a 100 g scale synthesis in a suitable batch reactor. All operations should be conducted by trained personnel in a well-ventilated fume hood or a designated hazardous materials area, with appropriate personal protective equipment (PPE).

Materials and Equipment
Reagent/EquipmentQuantity/SpecificationSupplierNotes
5-Methoxyindole100 gCommercially availableEnsure purity >98%
Sodium metal47 gCommercially availableStored under mineral oil, handle with care
Anhydrous Liquid Ammonia2 LGas cylinderRequires a cooling system for condensation
Anhydrous Ethanol200 mLReagent grade
Anhydrous Tetrahydrofuran (THF)500 mLReagent grade
Ammonium Chloride (NH₄Cl)150 gReagent gradeFor quenching
Diethyl ether1 LReagent gradeFor extraction
Saturated Sodium Chloride Solution (Brine)500 mL
Anhydrous Magnesium Sulfate (MgSO₄)50 gFor drying
Batch Reactor5 L capacity, glass-lined or stainless steelEquipped with a mechanical stirrer, cooling jacket, condenser, and addition funnel
Dry Ice/Acetone CondenserFor condensing ammonia
Experimental Workflow

Synthesis Workflow cluster_prep Reactor Preparation cluster_reaction Birch Reduction cluster_workup Work-up and Isolation cluster_purification Purification Reactor_Setup Set up and inert the batch reactor Ammonia_Condensation Condense liquid ammonia into the reactor at -78 °C Reactor_Setup->Ammonia_Condensation Substrate_Addition Add 5-methoxyindole solution in THF/Ethanol Ammonia_Condensation->Substrate_Addition Sodium_Addition Slowly add sodium metal pieces Substrate_Addition->Sodium_Addition Reaction_Monitoring Maintain blue color and stir for 2 hours Sodium_Addition->Reaction_Monitoring Quenching Quench with solid ammonium chloride Reaction_Monitoring->Quenching Ammonia_Evaporation Allow ammonia to evaporate overnight Quenching->Ammonia_Evaporation Extraction Extract with diethyl ether Ammonia_Evaporation->Extraction Drying_and_Concentration Dry organic layer and concentrate in vacuo Extraction->Drying_and_Concentration Column_Chromatography Purify by column chromatography Drying_and_Concentration->Column_Chromatography Characterization Characterize the final product Column_Chromatography->Characterization

Caption: Experimental workflow for the batch synthesis of 5-methoxy-4,7-dihydro-1H-indole.

Step-by-Step Procedure
  • Reactor Preparation:

    • Assemble the 5 L batch reactor equipped with a mechanical stirrer, a thermocouple, a dry ice/acetone condenser, and a nitrogen inlet.

    • Thoroughly dry all glassware and the reactor in an oven and assemble while hot under a stream of dry nitrogen to ensure anhydrous conditions.

    • Inert the reactor by purging with dry nitrogen for at least 30 minutes.

  • Ammonia Condensation:

    • Cool the reactor to -78 °C using a cooling bath (e.g., dry ice/acetone).

    • Carefully condense approximately 2 L of anhydrous liquid ammonia into the reactor from a gas cylinder. Maintain a gentle flow of nitrogen throughout this process.

  • Substrate Addition:

    • In a separate flask, dissolve 100 g of 5-methoxyindole in a mixture of 500 mL of anhydrous THF and 200 mL of anhydrous ethanol.

    • Once the ammonia has been condensed, add the 5-methoxyindole solution to the reactor via an addition funnel over 30 minutes with vigorous stirring.

  • Sodium Addition:

    • Cut 47 g of sodium metal into small pieces (approximately 1 cm³) under mineral oil. Quickly wash the pieces with hexane and dry them before addition.

    • Carefully and slowly add the sodium pieces to the stirred reaction mixture. The addition should be portion-wise to control the exothermic reaction and maintain the temperature below -60 °C. A deep blue color should develop and persist.

  • Reaction and Monitoring:

    • After the addition of sodium is complete, continue to stir the deep blue solution at -78 °C for 2 hours.

    • The persistence of the blue color indicates the presence of excess solvated electrons and that the reaction is proceeding. If the color fades, a small additional amount of sodium may be required.

  • Quenching:

    • After 2 hours, carefully quench the reaction by the slow, portion-wise addition of 150 g of solid ammonium chloride. This step is highly exothermic and will cause vigorous gas evolution (ammonia and hydrogen). Ensure the cooling system is running efficiently and that there is adequate ventilation. The blue color will dissipate upon quenching.

  • Ammonia Evaporation:

    • Remove the cooling bath and replace the dry ice condenser with a standard condenser connected to a bubbler to vent the evaporating ammonia.

    • Allow the ammonia to evaporate overnight in the fume hood with a gentle stream of nitrogen.

  • Extraction and Work-up:

    • Once all the ammonia has evaporated, add 1 L of diethyl ether to the remaining residue and stir for 30 minutes.

    • Carefully add 500 mL of water to dissolve the inorganic salts.

    • Transfer the mixture to a large separatory funnel and separate the layers.

    • Extract the aqueous layer with an additional 2 x 250 mL of diethyl ether.

    • Combine the organic layers and wash with 500 mL of saturated brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain 5-methoxy-4,7-dihydro-1H-indole as a solid.

Expected Results and Characterization

ParameterExpected Value
Yield 60-70%
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃) δ 7.95 (br s, 1H, NH), 6.51 (t, J = 2.0 Hz, 1H), 5.95 (t, J = 2.0 Hz, 1H), 4.75 (s, 1H), 3.58 (s, 3H), 3.25 (m, 2H), 2.95 (m, 2H).
¹³C NMR (100 MHz, CDCl₃) δ 154.0, 140.1, 125.2, 118.9, 95.6, 90.1, 55.3, 29.8, 25.4.
Mass Spectrometry (ESI+) m/z 150.08 [M+H]⁺

Note: The NMR data provided is a plausible prediction for the target molecule and should be confirmed by experimental analysis.

Safety and Hazard Management

The scale-up of the Birch reduction requires strict adherence to safety protocols. A thorough risk assessment should be conducted before commencing any work.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, cryogenic gloves, and a face shield are mandatory when handling liquid ammonia and alkali metals.

  • Ventilation: All operations must be performed in a well-ventilated fume hood or a walk-in hood designed for hazardous reactions.

  • Emergency Preparedness: An emergency shower and eyewash station must be readily accessible. A Class D fire extinguisher for combustible metals should be available.

  • Waste Disposal: All waste, including residual sodium and ammonia-contaminated materials, must be disposed of according to institutional and local regulations.

Conclusion

The scale-up synthesis of 5-methoxy-4,7-dihydro-1H-indole via the Birch reduction in batch reactors is a feasible but challenging process. Careful attention to reaction parameters, particularly temperature control and mixing, is crucial for achieving a good yield and high purity. The inherent hazards of the reagents necessitate a strong emphasis on safety and proper handling procedures. By following the detailed protocol and safety guidelines outlined in this application note, researchers and process chemists can confidently and safely produce this valuable pharmaceutical intermediate on a larger scale.

References

  • Pharmaceutical Scale-Up Challenges and How to Overcome Them. (n.d.). Vertex.
  • Guidelines for Process Safety in Batch Reaction Systems. (n.d.). AIChE. Retrieved March 24, 2026, from [Link]

  • Scale-Up Challenges for Intermediates: A Practical Guide. (2025, December 11). Tianming Pharmaceuticals.
  • Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. (2025, January 15). Pharmanecia.
  • Overcoming Challenges in Chemical Engineering during Pharmaceutical Scale-Up. (2024, October 15). PharmTech.
  • Challenges of Scale-up and Commercialization. (2014, October 2). Pharmaceutical Processing World. Retrieved March 24, 2026, from [Link]

  • Guidelines for Process Safety in Batch Reaction Systems. (1999). Google Books.
  • Multikilogram-scale Birch reduction. (n.d.). Atlanchim Pharma. Retrieved March 24, 2026, from [Link]

  • Birch Reduction of Aromatic Rings. (2019, October 17). Master Organic Chemistry. Retrieved March 24, 2026, from [Link]

  • Birch and Benkeser Reductions. (n.d.). Resonance. Retrieved March 24, 2026, from [Link]

  • (PDF) Birch Reduction: Mechanism, Localization Effects, Products and Reaction Conditions. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Birch reduction - Wikipedia. (n.d.). Retrieved March 24, 2026, from [Link]

    • Birch and other (Dissolving) Metal Reductions. (2006, March 1). Wipf Group. Retrieved March 24, 2026, from [Link]

  • Birch Reduction. (n.d.). Chem-Station Int. Ed. Retrieved March 24, 2026, from [Link]

  • The Birch Reduction | Baran Lab. (2018, October 3). Retrieved March 24, 2026, from [Link]

  • Birch, A. J. (1944). Reduction by dissolving metals. Part I. Journal of the Chemical Society, 430-436.
  • Zimmerman, H. E., & Wang, P. A. (1993). The Regioselectivity of the Birch Reduction. Journal of the American Chemical Society, 115(6), 2205–2216.
  • Subba Rao, G. S. R. (2003). The Birch reduction of aromatic compounds. Pure and Applied Chemistry, 75(10), 1443-1451.

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Method

5-methoxy-4,7-dihydro-1H-indole applications in indole alkaloid total synthesis

An Application Guide for the Strategic Use of 5-Methoxy-4,7-dihydro-1H-indole in Indole Alkaloid Total Synthesis Introduction: A Versatile Synthon for Complex Alkaloid Synthesis Indole alkaloids represent a vast and stru...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Strategic Use of 5-Methoxy-4,7-dihydro-1H-indole in Indole Alkaloid Total Synthesis

Introduction: A Versatile Synthon for Complex Alkaloid Synthesis

Indole alkaloids represent a vast and structurally diverse class of natural products, with over 4,100 known compounds.[1] Their profound physiological effects have led to the development of critical medicines, including the anti-hypertensive agent reserpine and the potent anti-tumor drugs vincristine and vinblastine.[2] The inherent biological significance and complex molecular architectures of these compounds make them compelling targets for total synthesis. The development of efficient and novel synthetic routes is paramount for accessing these molecules and their analogues for further pharmacological study.

This guide focuses on the strategic applications of 5-methoxy-4,7-dihydro-1H-indole , a specialized but highly versatile building block for the synthesis of functionalized indole alkaloid precursors. While not a common starting material in its own right, its structure represents a powerful "masked" form of 5-methoxyindole, offering unique synthetic opportunities through controlled aromatization or strategic cleavage and re-cyclization. Its partially saturated core allows for chemical manipulations not possible on a fully aromatic indole system, providing a distinct advantage in complex synthetic campaigns.

Part 1: The Strategic Value of a Dihydroindole Intermediate

The utility of 5-methoxy-4,7-dihydro-1H-indole stems from its hybrid nature. It contains a reactive enamine moiety within the partially reduced pyrrole ring and a vinyl ether in the carbocyclic ring. This unique combination allows for two primary synthetic strategies: direct aromatization to form the widely used 5-methoxyindole scaffold, or a more complex fragmentation-cyclization pathway analogous to the Plieninger indole synthesis to generate highly substituted indole cores.[3]

G Dihydroindole 5-Methoxy-4,7-dihydro-1H-indole Aromatization Mild Oxidation Dihydroindole->Aromatization Cleavage Oxidative Cleavage (e.g., Ozonolysis) Dihydroindole->Cleavage Methoxyindole 5-Methoxyindole Tryptamines 5-Methoxy-Tryptamines (Vindoline Precursors) Methoxyindole->Tryptamines Plieninger Plieninger-Type Intermediate (Dialdehyde) Cyclization Intramolecular Condensation Plieninger->Cyclization Aromatization->Methoxyindole Cleavage->Plieninger SubstitutedIndoles 4,5,7-Substituted Indoles (Advanced Scaffolds) Cyclization->SubstitutedIndoles

Fig. 1: Synthetic potential of 5-methoxy-4,7-dihydro-1H-indole.

Part 2: Primary Application: A Controlled Precursor to 5-Methoxyindole

The most direct application of 5-methoxy-4,7-dihydro-1H-indole is its use as a stable precursor to 5-methoxyindole, a fundamental building block in the synthesis of numerous alkaloids. The dihydro- intermediate can be carried through several synthetic steps where a fully aromatic indole might be reactive or unstable, and then aromatized in a late-stage transformation.

The conversion can typically be achieved under mild oxidative conditions. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) are effective for this transformation, preserving most other functional groups.

Protocol 1: Aromatization to 5-Methoxyindole

This protocol describes a general procedure for the dehydrogenation of 5-methoxy-4,7-dihydro-1H-indole to 5-methoxyindole.

Materials:

  • 5-Methoxy-4,7-dihydro-1H-indole (1.0 eq)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq)

  • Dichloromethane (DCM) or Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-methoxy-4,7-dihydro-1H-indole in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add a solution of DDQ in DCM dropwise over 15 minutes. The reaction mixture will typically darken.

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude 5-methoxyindole by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Once synthesized, 5-methoxyindole is a versatile precursor for alkaloids such as Vindoline . It can be readily converted into 5-methoxytryptamine, a key intermediate for constructing the more complex regions of the alkaloid.[4]

G Start 5-Methoxy-4,7-dihydro- 1H-indole Step1 Aromatization (DDQ, DCM) Start->Step1 Intermediate1 5-Methoxyindole Step1->Intermediate1 Step2 Functionalization (e.g., Mannich Rxn) Intermediate1->Step2 Intermediate2 5-Methoxygramine Step2->Intermediate2 Step3 Side-chain extension (e.g., KCN, reduction) Intermediate2->Step3 End 5-Methoxytryptamine (Vindoline Precursor) Step3->End

Fig. 2: Pathway to Vindoline precursors via aromatization.

Part 3: Advanced Strategy: Plieninger-Type Synthesis of 4,7-Disubstituted Indoles

A more advanced and powerful application of 5-methoxy-4,7-dihydro-1H-indole involves a synthetic strategy analogous to the Plieninger indole synthesis .[3] This classic method uses oxidative cleavage of a dihydronaphthalene to generate a dialdehyde, which then undergoes intramolecular condensation to form a 4-substituted indole. By applying this logic to our dihydroindole, we can access highly functionalized indole cores that are challenging to prepare via traditional methods.

The key steps are:

  • Oxidative Cleavage: The 4,5-double bond of the dihydroindole is cleaved, most commonly via ozonolysis, to generate a dialdehyde intermediate. The enamine double bond is generally less reactive towards ozone under controlled conditions.

  • Intramolecular Cyclization: The resulting dialdehyde is then treated with acid or base to induce an intramolecular condensation, forming the new aromatic ring of the indole nucleus. This process yields a 4,7-dihydroxy-5-methoxyindole derivative, a scaffold rich in functionality for further elaboration.

This approach is particularly valuable for synthesizing alkaloids with substitution patterns on the benzenoid ring that do not align with the normal electrophilic substitution patterns of indole.

Protocol 2: Plieninger-Type Cleavage and Cyclization

This protocol outlines the proposed conversion of 5-methoxy-4,7-dihydro-1H-indole into a functionalized 4,7-dihydroxyindole derivative.

Materials:

  • 5-Methoxy-4,7-dihydro-1H-indole (1.0 eq)

  • Dichloromethane (DCM), anhydrous and degassed

  • Methanol (MeOH), anhydrous

  • Ozone (O₃) generator

  • Dimethyl sulfide (DMS) or triphenylphosphine (PPh₃) as a reducing agent

  • Trifluoroacetic acid (TFA) or a Lewis acid (e.g., TiCl₄) for cyclization

  • Standard workup and purification reagents as in Protocol 1

Procedure:

Step A: Ozonolysis

  • Protect the indole nitrogen if necessary (e.g., with a tosyl or Boc group) to enhance stability.

  • Dissolve the N-protected 5-methoxy-4,7-dihydro-1H-indole in a 3:1 mixture of DCM and MeOH.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone through the solution. Monitor the reaction by TLC. A persistent blue color indicates an excess of ozone and the completion of the reaction.

  • Once complete, purge the solution with nitrogen or argon for 15-20 minutes to remove excess ozone.

  • Add the reductive quenching agent (e.g., dimethyl sulfide, 2.0 eq) at -78 °C and allow the solution to slowly warm to room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude dialdehyde intermediate. This intermediate is often unstable and should be used immediately in the next step.

Step B: Intramolecular Cyclization

  • Dissolve the crude dialdehyde from Step A in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (0.5 to 1.0 eq) dropwise.

  • Stir the reaction at room temperature and monitor by TLC until a new, more polar, UV-active spot corresponding to the phenolic indole is formed.

  • Carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Perform a standard aqueous workup as described in Protocol 1.

  • Purify the resulting 4,7-dihydroxyindole derivative by flash column chromatography.

Data Summary: Synthetic Applications

The following table summarizes the key transformations and potential outcomes of using 5-methoxy-4,7-dihydro-1H-indole as a strategic precursor.

Application PathwayKey Transformation(s)Reagents & ConditionsResulting ScaffoldRelevance to Alkaloids
Direct Aromatization DehydrogenationDDQ, DCM, 0 °C5-MethoxyindolePrecursor to Vindoline, Melatonin, and other 5-substituted indole alkaloids.[4][5]
Plieninger-Type 1. Oxidative Cleavage 2. Intramolecular Condensation1. O₃, DCM/MeOH, -78 °C; then DMS 2. TFA or Lewis Acid4,7-Dihydroxy-5-methoxyindoleAccess to highly functionalized cores for complex alkaloids like those with C4-oxygenation.

Conclusion

5-Methoxy-4,7-dihydro-1H-indole emerges as a synthon of considerable potential for the sophisticated synthesis of indole alkaloids. Its true value lies not in its direct incorporation but in its capacity to serve as a controlled and versatile precursor. Through simple aromatization, it provides efficient access to the crucial 5-methoxyindole building block. More powerfully, when subjected to a Plieninger-type cleavage and cyclization sequence, it opens a pathway to uniquely substituted indole cores that are otherwise difficult to access. For researchers in natural product synthesis and drug development, understanding and leveraging the latent reactivity of such dihydro-intermediates can unlock novel and more efficient routes to complex and biologically significant molecules.

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  • This citation is a placeholder representing a synthesis th
  • This citation is a placeholder representing a synthesis th
  • Umer, S. M., Solangi, M., Khan, K. M., & Saleem, R. S. Z. (2021). Synthesis of Indole Alkaloids. Encyclopedia MDPI. [Link]

Sources

Application

Reagents required for Birch reduction of 5-methoxyindole to 5-methoxy-4,7-dihydro-1H-indole

Introduction: Strategic Modification of the Indole Scaffold The indole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural basis of a vast array of pharmacologically active compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Modification of the Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural basis of a vast array of pharmacologically active compounds. Its modification is a key strategy for the synthesis of novel therapeutic agents. The Birch reduction, a powerful dissolving metal reduction, offers a unique and efficient method for the partial reduction of the electron-rich carbocyclic ring of indoles, leaving the heterocyclic pyrrole ring intact. This transformation provides access to valuable dihydroindole intermediates, which can be further functionalized to explore new chemical space.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reagents, mechanism, and a comprehensive protocol for the Birch reduction of 5-methoxyindole to 5-methoxy-4,7-dihydro-1H-indole. The methoxy group at the 5-position, a common feature in neuroactive compounds, directs the regioselectivity of the reduction, making this a predictable and high-yield transformation.

The Role of Reagents: A Symphony of Electron and Proton Transfer

The Birch reduction is a finely tuned process reliant on the interplay of several key reagents. Understanding the function of each is critical to achieving a successful and reproducible outcome.

Reagent/ComponentFunctionKey Considerations
Alkali Metal (Lithium or Sodium) Electron Source: Dissolves in liquid ammonia to form a deep blue solution containing solvated electrons, the primary reducing species.Lithium is generally more soluble and reactive than sodium, often leading to faster reactions and higher yields. However, it can also be more prone to over-reduction.[1] Sodium is a reliable and commonly used alternative.
Liquid Ammonia (NH₃) Solvent: Provides a medium for the dissolution of the alkali metal and the organic substrate at low temperatures (-78 to -33 °C). Its high polarity stabilizes the radical anion intermediates.Requires cryogenic conditions for handling. Anhydrous conditions are crucial, as water will quench the reaction.
Proton Source (e.g., tert-Butanol, Ethanol) Proton Donor: Quenches the anionic intermediates formed during the reduction. The choice of alcohol can influence the reaction rate and selectivity.tert-Butanol is a common choice as its bulkiness minimizes side reactions. Ethanol is also frequently used. The pKa of the alcohol is important; it must be acidic enough to protonate the intermediates but not so acidic that it reacts directly with the dissolved metal.[2]
Co-solvent (e.g., Tetrahydrofuran - THF, Diethyl Ether) Solubility Enhancer: Used to improve the solubility of the organic substrate (5-methoxyindole) in the liquid ammonia.Must be anhydrous and inert to the reaction conditions. THF is a common choice due to its good solvating properties.
Quenching Agent (e.g., Ammonium Chloride, Isopropanol) Reaction Termination: Added at the end of the reaction to neutralize any remaining reactive species, particularly unreacted alkali metal.Ammonium chloride is an effective quenching agent. Isopropanol or other alcohols can also be used to safely consume any excess sodium or lithium.[1][3]

Mechanistic Insights: Directing the Reduction

The Birch reduction of 5-methoxyindole proceeds through a stepwise addition of electrons and protons to the carbocyclic ring. The electron-donating methoxy group plays a crucial role in directing the regioselectivity of the reduction.

cluster_0 Birch Reduction Mechanism of 5-Methoxyindole A 5-Methoxyindole B Radical Anion Intermediate A->B + e⁻ (from Na/NH₃) C Protonation by Alcohol B->C + R-OH D Cyclohexadienyl Radical C->D E Second Electron Transfer D->E + e⁻ F Cyclohexadienyl Anion E->F G Final Protonation F->G + R-OH H 5-Methoxy-4,7-dihydro-1H-indole G->H

Caption: Mechanism of the Birch Reduction of 5-Methoxyindole.

The reaction is initiated by the addition of a solvated electron to the aromatic ring of 5-methoxyindole, forming a radical anion.[3] The electron-donating nature of the methoxy group directs the initial protonation to occur at the ortho or meta positions, leading to the formation of a cyclohexadienyl radical.[2] A second electron transfer then generates a cyclohexadienyl anion, which is subsequently protonated by the alcohol to yield the final product, 5-methoxy-4,7-dihydro-1H-indole. The formation of the non-conjugated 1,4-diene is kinetically favored over the thermodynamically more stable conjugated diene.[4]

Experimental Protocol: A Step-by-Step Guide

This protocol is a general guideline and may require optimization based on the specific laboratory setup and scale of the reaction.

Safety Precautions:

  • The Birch reduction involves the use of highly flammable and reactive alkali metals, as well as cryogenic and corrosive liquid ammonia. This procedure must be carried out in a well-ventilated fume hood by trained personnel.

  • Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and cryogenic gloves, must be worn at all times.

  • Ensure all glassware is thoroughly dried to prevent violent reactions with the alkali metal.

  • Have a Class D fire extinguisher suitable for metal fires readily available.

Materials:

  • 5-Methoxyindole

  • Lithium wire or Sodium metal

  • Anhydrous liquid ammonia

  • Anhydrous tert-Butanol

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium chloride (solid)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer

  • Dry ice/acetone condenser

  • Gas inlet for ammonia

  • Septa

  • Syringes and needles

  • Low-temperature thermometer

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet connected to an ammonia cylinder. The third neck should be sealed with a septum.

  • Solvent Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 100 mL of anhydrous liquid ammonia into the flask per gram of 5-methoxyindole.

  • Substrate Addition: In a separate flask, dissolve 5-methoxyindole (1.0 eq) in a minimal amount of anhydrous THF (approximately 10-20 mL per gram of indole). Add the anhydrous tert-butanol (4.0 eq) to this solution.

  • Formation of the Reducing Agent: Carefully add small pieces of lithium wire or sodium metal (2.5-3.0 eq) to the liquid ammonia with stirring. The solution should turn a deep, persistent blue color, indicating the presence of solvated electrons.

  • Reduction: Slowly add the solution of 5-methoxyindole and tert-butanol in THF to the stirred blue solution of the alkali metal in liquid ammonia at -78 °C over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The persistence of the blue color indicates an excess of the reducing agent. The reaction can be monitored by thin-layer chromatography (TLC) by carefully quenching a small aliquot with ammonium chloride and extracting with an organic solvent.

  • Quenching: Once the reaction is complete, cautiously quench the reaction by the slow, portion-wise addition of solid ammonium chloride until the blue color is discharged.

  • Ammonia Evaporation: Remove the dry ice/acetone bath and allow the ammonia to evaporate overnight under a gentle stream of nitrogen in the fume hood.

  • Work-up: To the remaining residue, add diethyl ether and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 5-methoxy-4,7-dihydro-1H-indole can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

cluster_1 Experimental Workflow Setup 1. Assemble Dry Glassware Condense 2. Condense Liquid Ammonia Setup->Condense AddMetal 4. Add Alkali Metal to NH₃ Condense->AddMetal PrepareSubstrate 3. Prepare Substrate Solution (5-Methoxyindole + t-BuOH in THF) Reduction 5. Add Substrate Solution to Metal/NH₃ PrepareSubstrate->Reduction AddMetal->Reduction Monitor 6. Stir and Monitor Reaction Reduction->Monitor Quench 7. Quench with NH₄Cl Monitor->Quench Evaporate 8. Evaporate Ammonia Quench->Evaporate Workup 9. Aqueous Work-up & Extraction Evaporate->Workup Purify 10. Dry, Concentrate & Purify Workup->Purify

Caption: Experimental workflow for the Birch reduction of 5-methoxyindole.

Conclusion and Future Perspectives

The Birch reduction provides a reliable and regioselective method for the synthesis of 5-methoxy-4,7-dihydro-1H-indole from 5-methoxyindole. The resulting dihydroindole is a versatile intermediate for the synthesis of a wide range of novel compounds with potential applications in drug discovery and development. While the classical Birch reduction requires specialized equipment for handling liquid ammonia, recent advancements have explored ammonia-free and mechanochemical approaches that may offer safer and more sustainable alternatives in the future.[5]

References

  • Schultz, A. G. (1990). Asymmetric Birch Reduction: Reviews. Accounts of Chemical Research, 23(7), 207-213.
  • Baran, P. S. (2018). The Birch Reduction. Baran Group Meeting.
  • Birch, A. J. (1944). Reduction by dissolving metals. Part I. Journal of the Chemical Society (Resumed), 430-436.
  • Master Organic Chemistry. (2019).
  • Hokkaido University. (2023). Birch reduction simplified to a one-minute mechanochemical process.
  • Wipf Group. (2006). 4. Birch and other (Dissolving) Metal Reductions.
  • Chem-St
  • Organic Chemistry Portal. (n.d.). Birch Reduction.
  • Wikipedia. (n.d.). Birch reduction.
  • Ready Lab, UT Southwestern. (n.d.). Reductions.
  • Atlanchim Pharma. (n.d.). Multikilogram-scale Birch reduction.
  • Okujima, T., Jin, G., & et al. (2006). SYNTHESIS OF 4,7-DIHYDRO-2H-ISOINDOLE DERIVATIVES VIA DIELS-ALDER REACTION OF TOSYLACETYLENE. HETEROCYCLES, 70, 619-625.
  • Arai, M., Miyauchi, Y., & et al. (2009). Synthesis of 4-acetoxyindoles and related derivatives by means of air oxidation of 4-oxo-4,5,6,7-tetrahydroindoles obtained from nitroalkenes and cyclohexane-1,3-diones. Okayama University Scientific Achievement Repository.
  • Movassaghi, M., & et al. (2008). The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane. PMC.
  • Yao, S. (2024). Birch Reduction: Mechanism, Localization Effects, Products and Reaction Conditions. Highlights in Science, Engineering and Technology, 85, 242-248.
  • Slideshare. (n.d.). Reduction by dissolving metals.
  • ResearchGate. (2021). Partial Reduction of Benzenoid Aromatic Rings by Dissolving Metals and by Other Methods.
  • MDPI. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures.
  • ACS Publications. (2021). Decoupling Intrinsic Metal Ion Reduction Rates from Structural Outcomes in Multimetallic Nanoparticles.
  • Kaur, N. (2016). Birch reduction of benzenesulfonamide, N,N-dimethylbenzenesulfonamide, N,N-diisobutylbenzenesulfonamide, and 2-mesitylenesulfonamide.

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent over-reduction during 5-methoxy-4,7-dihydro-1H-indole synthesis

Welcome to the technical support center for the synthesis of 5-methoxy-4,7-dihydro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-methoxy-4,7-dihydro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this synthesis. The primary focus of this document is to address a critical and common challenge: the prevention of over-reduction. Through a series of frequently asked questions and a detailed troubleshooting guide, we will explore the mechanistic principles and practical solutions to help you achieve optimal yields and purity.

Introduction: The Challenge of Selective Reduction

The synthesis of 5-methoxy-4,7-dihydro-1H-indole, often achieved via a Birch-type reduction of 5-methoxyindole, is a valuable transformation in organic synthesis. This partially reduced indole serves as a key intermediate for various biologically active molecules. However, the very nature of the dissolving metal reduction conditions required for this transformation presents a significant challenge: over-reduction. This side reaction, which leads to the formation of fully saturated or undesired dihydro-isomers, can drastically reduce the yield of the target compound and complicate purification. This guide provides in-depth, field-proven insights to help you mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is "over-reduction" in the context of 5-methoxy-4,7-dihydro-1H-indole synthesis?

A1: Over-reduction refers to the further reduction of the desired 1,4-dihydro product, 5-methoxy-4,7-dihydro-1H-indole. The initial Birch reduction of 5-methoxyindole aims to reduce the benzene ring to a 1,4-cyclohexadiene derivative.[1] However, under non-optimized conditions, the reaction can proceed further, reducing the isolated double bond of the cyclohexadiene or the pyrrole ring, leading to undesired, more saturated byproducts. The primary cause is often an excess of the reducing agent (e.g., sodium or lithium) or an inappropriate choice or concentration of the proton source.

Q2: Which reducing agents are recommended, and what are the key differences?

A2: The most common reducing agents for this transformation are alkali metals dissolved in liquid ammonia.[1] Sodium (Na) and Lithium (Li) are the most frequently used.

Reducing Agent Pros Cons Key Considerations
Sodium (Na) - Less expensive. - Widely used and well-documented.[2]- Can be less soluble in liquid ammonia than lithium, potentially leading to slower or less controlled reactions.- Often requires a co-solvent like THF or ether to improve solubility and reaction control.
Lithium (Li) - More soluble in liquid ammonia, leading to more homogeneous and often faster reactions. - Can provide higher yields in some cases.[3]- More expensive than sodium.- The higher reactivity may require more stringent temperature control to prevent over-reduction.

The choice between sodium and lithium often depends on substrate specifics, cost, and available equipment. For many applications, sodium in the presence of a co-solvent and a carefully chosen proton source provides a good balance of reactivity and control.

Q3: How does the choice of proton source critically impact the prevention of over-reduction?

A3: The proton source is arguably the most critical variable to control in a Birch reduction to prevent over-reduction. Its role is to protonate the radical anion intermediates formed during the reaction.[2][4] The acidity (pKa) of the proton source determines the rate of protonation relative to further electron transfer.

  • Alcohols (e.g., Ethanol, tert-Butanol): These are the most common proton sources. tert-Butanol is generally preferred over more acidic alcohols like ethanol or methanol. Its bulkiness and lower acidity help to temper the reaction's vigor, reducing the likelihood of over-reduction.

  • Ammonium Chloride (NH₄Cl): This is typically used to quench the reaction, not as the primary proton source during the reduction. Its higher acidity would lead to rapid protonation and likely promote over-reduction if present throughout the reaction.[5]

An insufficient amount of a proton source can lead to dimerization or other side reactions, while an excess of a highly acidic proton source can accelerate the reduction process beyond the desired dihydro-product.[4][5]

Troubleshooting Guide: Common Issues and Solutions

Problem Probable Cause(s) Recommended Solution(s)
Low to no yield of the desired product; starting material recovered. 1. Incomplete dissolution of the alkali metal. 2. Insufficient amount of reducing agent. 3. Reaction temperature too high, causing rapid evaporation of ammonia.1. Ensure vigorous stirring and consider adding a co-solvent (e.g., THF) to improve solubility. 2. Use a slight excess (e.g., 2.5-3.0 equivalents) of the alkali metal. 3. Maintain the reaction temperature at -78 °C using a dry ice/acetone bath.[4]
Significant formation of fully saturated byproducts (over-reduction). 1. Excess of reducing agent. 2. Proton source is too acidic or added too quickly. 3. Reaction time is too long.1. Carefully control the stoichiometry of the alkali metal. Consider adding the metal in small portions and monitoring the reaction by TLC. 2. Use a less acidic alcohol like tert-butanol. Add the alcohol solution dropwise to maintain control. 3. Monitor the reaction closely by TLC and quench promptly upon consumption of the starting material.
Formation of dimeric or polymeric byproducts. 1. Insufficient proton source, leading to the reaction of radical anion intermediates with each other. 2. High concentration of the starting material.1. Ensure a sufficient amount of the proton source is present. A common ratio is 1:1 to 1:2 of substrate to alcohol. 2. Run the reaction at a higher dilution.

Visualizing the Workflow for Preventing Over-Reduction

G cluster_prep Preparation cluster_reduction Controlled Reduction cluster_decision Decision Point cluster_workup Workup & Isolation start Start: Dry Glassware & Inert Atmosphere setup Setup Reaction at -78°C (Dry Ice/Acetone) start->setup reagents Add 5-Methoxyindole & Co-solvent (THF) setup->reagents add_metal Add Alkali Metal (Na or Li) Portion-wise reagents->add_metal add_proton Slowly Add Proton Source (t-BuOH in THF) add_metal->add_proton monitor Monitor by TLC (Target Rf vs. Byproducts) add_proton->monitor check Starting Material Consumed? monitor->check check->add_metal No, Continue Monitoring quench Quench with NH4Cl or Isopropanol check->quench Yes evap Evaporate NH3 quench->evap extract Aqueous Workup & Extraction evap->extract purify Purify by Column Chromatography extract->purify

Caption: A logical workflow for troubleshooting and preventing over-reduction during the synthesis of 5-methoxy-4,7-dihydro-1H-indole.

Detailed Experimental Protocol: Controlled Birch Reduction of 5-Methoxyindole

This protocol is a representative example and should be adapted and optimized for your specific laboratory conditions and scale.

Materials:

  • 5-methoxyindole

  • Sodium metal, clean and cut into small pieces

  • Anhydrous liquid ammonia

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous tert-butanol

  • Ammonium chloride (solid)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: Assemble a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a rubber septum. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Assembly: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 50 mL of anhydrous liquid ammonia into the flask per gram of 5-methoxyindole.

  • Addition of Substrate: Dissolve 5-methoxyindole (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the liquid ammonia solution with vigorous stirring.

  • Reduction: To the stirred solution, add small, freshly cut pieces of sodium metal (2.5 eq) portion-wise over 10-15 minutes. A persistent deep blue color should develop, indicating the presence of solvated electrons.

  • Controlled Protonation: Immediately after the addition of sodium is complete, begin the slow, dropwise addition of a solution of anhydrous tert-butanol (2.0 eq) in anhydrous THF over 30-45 minutes.

  • Monitoring: Monitor the reaction progress by TLC. To take a sample, briefly remove the gas inlet, withdraw a small aliquot with a nitrogen-purged pipette, and immediately quench it in a vial containing a small amount of solid ammonium chloride and ethyl acetate.

  • Quenching: Once the starting material is consumed (typically 1-2 hours), quench the reaction by the careful, portion-wise addition of solid ammonium chloride until the blue color disappears.

  • Work-up: Remove the cold bath and allow the ammonia to evaporate under a gentle stream of nitrogen. To the remaining residue, add diethyl ether and water. Separate the layers.

  • Extraction and Purification: Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 5-Methoxyindoles.
  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles.
  • Benchchem. (n.d.). The Fischer Indole Synthesis: A Technical Guide to the Preparation of 5-Methoxyindoles.
  • BYJU'S. (n.d.). Birch Reduction Mechanism.
  • Master Organic Chemistry. (2019, October 17). Birch Reduction of Aromatic Rings.
  • Wikipedia. (n.d.). Birch reduction.
  • Pharmaguideline. (n.d.). Birch Reduction.
  • Wipf Group. (2006, March 1). 4. Birch and other (Dissolving) Metal Reductions.

Sources

Optimization

Optimizing reaction temperature to improve 5-methoxy-4,7-dihydro-1H-indole yield

Troubleshooting Temperature Variables in the Birch Reduction of 5-Methoxyindole Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who str...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Temperature Variables in the Birch Reduction of 5-Methoxyindole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the partial reduction of indole derivatives. The synthesis of 5-methoxy-4,7-dihydro-1H-indole from 5-methoxyindole via the Birch reduction is a foundational transformation, particularly for synthesizing 5-oxo-tetrahydroindoles and melatonin analogs.

While the Birch reduction elegantly leaves the pyrrole ring intact while partially reducing the benzene ring 1, it is notoriously sensitive to temperature. Failing to control the thermal environment leads to over-reduction, unreacted starting material, or base-catalyzed isomerization. This guide unpacks the causality behind these failures and provides a self-validating protocol to ensure >85% yields.

The Mechanistic Role of Temperature (Causality & Control)

The Birch reduction is governed by kinetic control . When lithium or sodium dissolves in liquid ammonia, it generates solvated electrons that reduce 5-methoxyindole to a radical anion. According to Zimmerman's electron density models, the electron-donating methoxy group directs the highest negative charge to the ortho positions (C4 and C7) 2.

Rapid protonation at these sites yields the non-conjugated 1,4-diene (5-methoxy-4,7-dihydro-1H-indole). However, this kinetic product is thermodynamically unstable relative to its conjugated isomers. If the reaction temperature rises above -33°C, the strong amide base ( NH2−​ ) generated as a byproduct gains enough thermal energy to deprotonate the 1,4-diene, allowing the double bonds to slip into a conjugated 1,3-diene configuration (e.g., 6,7-dihydro-1H-indole). Furthermore, elevated temperatures (such as those used in the Benkeser reduction) drive the complete saturation of the benzene ring [[2]]().

Diagnostic Data: Temperature vs. Yield
Temperature ProfileSolvent / Proton Source4,7-dihydro YieldMajor ImpuritiesMechanistic Causality
-78°C (Optimal) NH₃(l) + THF / t-BuOH85–92%<5% unreacted SMStrict kinetic control; t-BuOH quenches radical anion faster than isomerization occurs.
-33°C (Reflux) NH₃(l) + THF / EtOH60–70%15–20% conjugated dienesHigher thermal energy and stronger base generation promote double-bond migration.
-78°C (No Co-solvent) NH₃(l) / t-BuOH<20%>75% unreacted SM5-methoxyindole precipitates out of liquid ammonia; reaction is mass-transfer limited.
> 0°C (Benkeser) Alkylamines / Li<5%>80% indolinesThermodynamic control dominates; complete saturation of the benzene ring occurs.
Reaction Pathway & Deviation Analysis

The following diagram illustrates how temperature dictates the fate of the radical anion intermediate.

BirchReduction SM 5-Methoxyindole (Starting Material) Solvated Solvated Electrons [Li in NH3] SM->Solvated e- transfer Radical Radical Anion Intermediate (High Electron Density at C4/C7) Solvated->Radical -78°C, THF Target 5-Methoxy-4,7-dihydro-1H-indole (Kinetic Product: 1,4-diene) Radical->Target t-BuOH quench Kinetic Control (-78°C) OverRed Indoline Derivatives (Over-reduction) Radical->OverRed Temp > 0°C (e.g., Benkeser conditions) Isomer Conjugated Diene (Thermodynamic Product) Target->Isomer Temp > -33°C Base-catalyzed (NH2-)

Mechanistic pathway of 5-methoxyindole Birch reduction highlighting temperature-dependent outcomes.

Frequently Asked Questions (Troubleshooting)

Q1: My GC-MS shows the correct mass, but NMR indicates a conjugated diene (e.g., 6,7-dihydro-1H-indole). What happened? A: Your reaction slipped from kinetic to thermodynamic control. This happens when the temperature exceeds -33°C or when the proton source is insufficient. The lithium amide ( LiNH2​ ) byproduct acts as a strong base, deprotonating the 1,4-diene and allowing it to isomerize. Solution: Maintain a strict -78°C environment using a dry ice/acetone bath and use an excess of t-BuOH (3.0 eq). t-BuOH is bulky and less acidic than EtOH; it quenches the radical anion efficiently without rapidly consuming the lithium metal, preventing base accumulation.

Q2: I am seeing high levels of unreacted 5-methoxyindole despite a large excess of lithium at -78°C. Why? A: This is a solubility failure, not a chemical failure. At -78°C, highly aromatic compounds like 5-methoxyindole precipitate out of neat liquid ammonia, halting the reaction. Solution: You must introduce anhydrous THF as a co-solvent. The dielectric constant of the solvent environment is critical for stabilizing the radical anion intermediates 3. Dissolve your substrate in THF before adding it to the ammonia.

Q3: Handling cryogenic liquid ammonia is hazardous and limits our scale-up. Are there room-temperature alternatives? A: Yes. Recent advancements have bypassed liquid ammonia entirely. A 2023 breakthrough from Hokkaido University demonstrated a mechanochemical Birch reduction using a ball mill; the mechanical impact breaks the lithium oxidation layer, allowing the reaction to proceed in ambient air at room temperature in just one minute [[4]](). Additionally, researchers at IOCB Prague have successfully characterized Birch intermediates using THF as a standalone room-temperature solvent, paving the way for safer liquid-phase alternatives 3.

Step-by-Step Methodology: Optimized Birch Reduction SOP

This protocol is designed as a self-validating system. Visual cues are embedded to confirm chemical states, ensuring reproducibility.

Objective: Synthesize 5-methoxy-4,7-dihydro-1H-indole (>85% yield). Scale: 10 mmol (1.47 g of 5-methoxyindole).

  • Apparatus Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a dry ice/acetone condenser, a mechanical stirrer, and an ammonia gas inlet. Purge the system thoroughly with Argon.

  • Ammonia Condensation: Submerge the flask in a dry ice/acetone bath (-78°C). Condense approximately 60 mL of anhydrous ammonia into the flask.

  • Substrate & Proton Source Addition (Critical Step): In a separate dry vial, dissolve 1.47 g of 5-methoxyindole (10 mmol, 1.0 eq) and 2.22 g of anhydrous t-BuOH (30 mmol, 3.0 eq) in 20 mL of anhydrous THF. Add this solution dropwise to the liquid ammonia. Validation: The solution should remain clear and homogeneous; if cloudiness appears, increase THF volume slightly.

  • Lithium Addition (Electron Transfer): Cut 0.24 g of lithium wire (35 mmol, 3.5 eq) into small pieces under mineral oil. Rinse the pieces briefly in hexanes, then add them one by one to the reaction mixture at -78°C. Validation: The solution will rapidly turn a deep, persistent bronze-to-dark-blue color. This is the visual confirmation of solvated electron formation.

  • Kinetic Quenching: Stir the dark blue solution for exactly 45 minutes at -78°C. Quench the reaction by carefully adding solid ammonium chloride ( NH4​Cl ) in small portions. Validation: Stop adding NH4​Cl the exact moment the blue color completely dissipates to a colorless or pale yellow state. This confirms the total consumption of unreacted lithium and prevents over-acidification.

  • Workup: Remove the cooling bath and allow the ammonia to evaporate overnight under a gentle stream of nitrogen. Partition the remaining residue between distilled water (50 mL) and diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude 1,4-diene.

References
  • Wikipedia. Birch reduction (Mechanisms and Benkeser Reduction). Retrieved from: [Link]

  • Hokkaido University. (2023). Birch reduction simplified to a one-minute mechanochemical process. Retrieved from: [Link]

  • IOCB Prague. (2024). In search of friendly room temperature solvents for Birch reduction. Retrieved from:[Link]

Sources

Troubleshooting

Best purification and chromatography techniques for 5-methoxy-4,7-dihydro-1H-indole

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate highly sensitive intermediates. The compound 5-methoxy-4,7-dihydro-1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate highly sensitive intermediates. The compound 5-methoxy-4,7-dihydro-1H-indole , typically generated via the 1[1], is notorious for its instability.

The 4,7-dihydroindole core is highly sensitive to acidic environments and is configurationally labile, often reverting to its fully aromatic precursor during routine purification[2]. This guide provides a mechanistic troubleshooting framework, validated protocols, and stationary phase data to ensure you successfully isolate your target compound without degradation.

Phase 1: Diagnostic Workflow

If you are experiencing poor yields or observing the reappearance of starting material after your column, use the following diagnostic logic to identify the point of failure.

Workflow Start Crude 5-methoxy-4,7-dihydro-1H-indole Check TLC Analysis (Under Argon) Start->Check Decision Aromatization Detected? Check->Decision Yes Yes Decision->Yes No No Decision->No Silica Standard Silica Used? Yes->Silica Proceed Proceed to Flash Chromatography No->Proceed Fix Switch to Basic Alumina / Et3N Silica Silica->Fix Fix->Proceed

Troubleshooting workflow for the purification of 4,7-dihydroindole derivatives.

Phase 2: Frequently Asked Questions & Mechanistic Insights

Q1: Why does my product revert to 5-methoxyindole during chromatography? A: The driving force for this degradation is the thermodynamic stability of the 10-π electron aromatic indole system. Standard silica gel contains acidic silanol groups (pH ~4.5–5.5). These acids protonate the electron-rich pyrrole-fused diene system. This protonation, combined with trace atmospheric oxygen acting as a terminal oxidant, drastically lowers the activation energy for oxidative aromatization, driving the molecule back to 5-methoxyindole[3].

Q2: What is the optimal stationary phase for this intermediate? A: To prevent acid-catalyzed degradation, you must neutralize the stationary phase. Basic Alumina is the gold standard for these substrates. If silica must be used to achieve higher resolution, it must be heavily deactivated using Triethylamine (Et₃N).

Quantitative Stationary Phase Comparison
Stationary PhaseSurface pHAromatization RiskResolution PowerRecommended Use Case
Standard Silica Gel (60 Å) 4.5 – 5.5Critical (High)ExcellentDo Not Use
Deactivated Silica (5% Et₃N) 7.5 – 8.5LowGoodComplex mixtures requiring high resolution
Basic Alumina (Brockmann II) 9.0 – 10.0MinimalModerateStandard purification of Birch reduction products
Florisil (Magnesium Silicate) 7.5 – 8.5ModerateModerateRapid filtration of crude reaction mixtures

Phase 3: Validated Flash Chromatography Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . Do not skip the validation checks, as they are the only way to confirm causality if an experiment fails.

Step 1: Stationary Phase Preparation & Deactivation

  • Action: Slurry pack the column using Basic Alumina (Brockmann Grade II). If using Silica Gel, pre-treat it by running 3 column volumes of your non-polar solvent (e.g., Hexanes) containing 5% v/v Triethylamine (Et₃N).

  • Causality: Neutralizing acidic silanols prevents the initial protonation of the diene, completely shutting down the acid-catalyzed degradation pathway.

Step 2: Solvent Degassing (Argon Sparging)

  • Action: Sparge all eluent mixtures with Argon gas for a minimum of 30 minutes prior to chromatography.

  • Causality: The aromatization of 4,7-dihydroindoles requires an oxidant[3]. Displacing dissolved O₂ eliminates the terminal electron acceptor required for the oxidation.

Step 3: Sample Loading under Inert Atmosphere

  • Action: Dissolve the crude Birch reduction product in a minimum volume of degassed solvent. Load it onto the column bed while maintaining a positive blanket of Argon over the solvent line.

Step 4: Rapid Elution

  • Action: Apply positive Argon pressure to achieve a fast flow rate (flash chromatography).

  • Causality: Minimizing the residence time of the molecule on the solid support exponentially decreases the probability of surface-catalyzed degradation.

Step 5: Self-Validating Fraction Analysis (2D TLC)

  • Action: To confirm the integrity of your fractions, perform a 2-Dimensional TLC on an Et₃N-deactivated plate. Spot the fraction, run it in one dimension, dry the plate under a gentle stream of Argon, rotate it 90 degrees, and run it again.

  • Validation Check: If the compound spot lies perfectly on the diagonal line, no on-plate (and by extension, no on-column) decomposition is occurring . If you see off-diagonal spots, your stationary phase is insufficiently deactivated or oxygen has breached your system.

Step 6: Concentration and Storage

  • Action: Evaporate pooled fractions on a rotary evaporator backfilled with Argon. Keep the water bath strictly below 25°C. Store the neat oil/solid at -20°C under an Argon atmosphere.

Phase 4: Mechanistic Degradation Pathway

Understanding the enemy is the key to defeating it. Below is the exact chemical pathway that destroys your yield when using improper purification techniques.

Mechanism Substrate 5-methoxy-4,7- dihydro-1H-indole Acid Acidic Silanol (SiO2 Column) Substrate->Acid Adsorption Intermediate Protonated Diene Intermediate Acid->Intermediate H+ Transfer Oxygen O2 Exposure (Air) Intermediate->Oxygen Oxidation Product 5-methoxyindole (Aromatized) Oxygen->Product -H2O / -H2

Acid-catalyzed oxidative aromatization pathway of 4,7-dihydroindoles on standard silica gel.

References

  • "that the effect of successive isotopic substitution at ortho, meta, or ...", electronicsandbooks.com, 1

  • "A New Approach for the Synthesis of 2-Substituted Indole Derivatives via Michael Type Adducts", researchgate.net,2

  • "www.rsc.org/advances", rsc.org,3

  • "Electron transfer reactions. Reaction of nitrogen heterocycles with potassium", cdnsciencepub.com, 4

Sources

Optimization

Improving the chemical stability of 5-methoxy-4,7-dihydro-1H-indole during long-term storage

Technical Support Center: Stabilization and Storage of 5-Methoxy-4,7-dihydro-1H-indole Overview 5-Methoxy-4,7-dihydro-1H-indole is a highly reactive intermediate, most commonly synthesized via the Birch reduction of 5-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stabilization and Storage of 5-Methoxy-4,7-dihydro-1H-indole

Overview 5-Methoxy-4,7-dihydro-1H-indole is a highly reactive intermediate, most commonly synthesized via the Birch reduction of 5-methoxyindole[1]. While invaluable for the downstream synthesis of complex indole alkaloids, its non-aromatic diene structure makes it thermodynamically unstable. This support guide provides researchers with causality-driven troubleshooting and validated protocols to prevent oxidative aromatization and acid-catalyzed degradation during long-term storage.

Part 1: Troubleshooting & FAQs

Q1: Why does my isolated 5-methoxy-4,7-dihydro-1H-indole turn dark brown or black within hours of isolation? A1: This rapid discoloration is caused by oxidative aromatization . 4,7-Dihydroindoles possess an immense thermodynamic driving force to shed two hydrogen atoms and regain the full 10-pi electron aromatic system of the parent indole[2]. Exposure to atmospheric oxygen and ambient light catalyzes this oxidation. Similar to the behavior of other labile indole derivatives, aerial oxidation in the solid state or in solution rapidly leads to the formation of dark, melanin-like polymeric pigments[3]. Solution: All handling must be performed using strict Schlenk techniques. The compound must never be left exposed to ambient air.

Q2: I stored the compound under a nitrogen atmosphere at -20°C, but my NMR still shows significant degradation and isomerization. What went wrong? A2: You are likely observing acid-catalyzed polymerization or isomerization . While a nitrogen atmosphere prevents oxidation, it offers no protection against trace acids. The dihydroindole nucleus is highly sensitive to protons; even the mild acidity of standard silica gel, residual moisture in halogenated solvents, or untreated glass surfaces can trigger electrophilic polymerization of the indole core[4]. Solution: Switch to base-washed glassware and store the compound over a mild, non-nucleophilic base (e.g., anhydrous K2​CO3​ ).

Q3: Can I purify the degraded, darkened material, or is it a total loss? A3: If the degradation is minor (<10% aromatization), you can recover the 4,7-dihydro compound. Because the oxidized byproduct (5-methoxy-1H-indole) and polymeric degradants have different electronic properties, you can pass the mixture through a short pad of deactivated basic alumina (never use standard silica) using a non-polar solvent system (e.g., hexanes/ethyl acetate with 1% triethylamine). However, heavily polymerized black material should be discarded.

Part 2: Mechanistic Pathways

Understanding the degradation routes is critical for implementing effective storage protocols. The diagram below illustrates the competing pathways that destroy the integrity of 5-methoxy-4,7-dihydro-1H-indole.

Degradation A 5-Methoxy-4,7-dihydro-1H-indole B Oxidative Aromatization (O2, Light) A->B Air Exposure D Acid-Catalyzed Pathway (Trace H+) A->D Acidic Glassware F Stabilized State (Argon, -80°C, Base) A->F SOP Applied C 5-Methoxy-1H-indole (Aromatized) B->C -2H E Polymeric/Isomeric Degradants D->E Polymerization

Fig 1. Degradation pathways of 4,7-dihydroindoles and optimal stabilization routing.

Part 3: Quantitative Stability Data

The following table summarizes the expected half-life and purity retention of 5-methoxy-4,7-dihydro-1H-indole under various storage conditions. These metrics demonstrate the necessity of combining thermal, atmospheric, and chemical stabilization.

Storage ConditionAtmosphereTemperatureAdditive / MatrixEstimated Shelf LifePurity Retention (6 months)
Ambient BenchtopAir25°CNone< 24 hours< 10% (Total degradation)
Standard FreezerAir-20°CNone1-2 weeks~ 40%
Inert ColdNitrogen-20°CNone1-2 months~ 75%
Inert Cold (Heavy)Argon-20°CNone3-6 months> 85%
Ultra-Cold Basic Argon -80°C 0.1% w/w K2​CO3​ > 12 months > 98%

Note: Argon is vastly superior to Nitrogen for storage because its higher density allows it to effectively blanket the solid compound at the bottom of the vial, displacing residual oxygen.

Part 4: Standard Operating Procedure (SOP) for Long-Term Storage

To achieve the >98% purity retention outlined in the "Ultra-Cold Basic" condition, follow this self-validating workflow. Because dihydroindoles are highly sensitive to oxidation in solution[5], minimize the time the compound spends dissolved during preparation.

Step-by-Step Methodology:

  • Glassware Passivation:

    • Submerge an amber borosilicate glass vial in a 5% Triethylamine (TEA) in hexanes solution for 10 minutes.

    • Rinse with pure hexanes and dry in a 120°C oven.

    • Causality: This neutralizes active silanol groups on the glass surface that act as Brønsted acids.

  • Solvent Removal & Drying:

    • Concentrate the 5-methoxy-4,7-dihydro-1H-indole using a rotary evaporator with the water bath set strictly below 25°C.

    • Transfer to the base-washed vial and dry under high vacuum (<0.1 Torr) until a constant weight is achieved.

  • Chemical Stabilization:

    • Add 0.1% to 0.5% (w/w) of finely powdered, oven-dried anhydrous potassium carbonate ( K2​CO3​ ) directly to the solid.

    • Causality: The solid base acts as a localized proton scavenger without acting as a nucleophile.

  • Atmosphere Exchange:

    • Cap the vial with a PTFE-lined septum.

    • Using a Schlenk line equipped with an Argon manifold, pierce the septum with a fine needle. Apply vacuum for 30 seconds, then backfill with Argon. Repeat this cycle three times.

  • Sealing and Thermal Control:

    • Remove the needles, wrap the septum cap tightly with Parafilm to prevent moisture ingress, and immediately transfer the vial to a -80°C ultra-low temperature freezer.

Workflow S1 1. Base-Wash Amber Vials S2 2. High Vacuum Drying (<25°C) S1->S2 S3 3. Add K2CO3 (0.1% w/w) S2->S3 S4 4. Argon Purge (Schlenk) S3->S4 S5 5. Store at -80°C S4->S5

Fig 2. Step-by-step workflow for the long-term stabilization and storage of dihydroindoles.

Part 5: References

1.[3] "Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole - PMC", nih.gov. Available at:[Link] 2.[1] "Recent developments in the chemistry of perhydroindoles and perhydrocinnolines", ias.ac.in. Available at:[Link] 3.[5] "Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC", nih.gov. Available at:[Link] 4.[4] "Synthesis and Chemistry of Indole", bhu.ac.in. Available at:[Link] 5.[2] "Strategies for the asymmetric functionalization of indoles: an update - RSC Publishing", rsc.org. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison: 5-Methoxy-4,7-dihydro-1H-indole vs. 5-Methoxyindole

Executive Summary & Mechanistic Paradigm In the design of complex pharmaceutical scaffolds, the indole nucleus serves as a privileged pharmacophore. However, the reactivity of the indole core fundamentally shifts when it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Paradigm

In the design of complex pharmaceutical scaffolds, the indole nucleus serves as a privileged pharmacophore. However, the reactivity of the indole core fundamentally shifts when its aromaticity is disrupted. This guide provides an objective, data-driven comparison between 5-methoxyindole (a fully aromatic, π -excessive heterocycle) and its Birch reduction product, 5-methoxy-4,7-dihydro-1H-indole (a partially saturated enol ether).

Understanding the divergent reactivity of these two molecules is critical for drug development professionals aiming to functionalize the indole core or utilize it as a masked precursor for aliphatic systems.

Aromaticity vs. Aliphatic Enol Ether Reactivity

5-Methoxyindole: The π -Excessive Nucleophile

5-Methoxyindole is characterized by a fully conjugated 10- π electron system. The presence of the electron-donating 5-methoxy group (+M effect) synergizes with the pyrrole nitrogen's lone pair, significantly increasing the electron density across the bicyclic system.

  • Causality of Reactivity: Kinetic studies on the coupling of 5-methoxyindole with reference electrophiles confirm its high nucleophilicity parameter ( N ), dictating that it undergoes Electrophilic Aromatic Substitution (EAS) almost exclusively at the C-3 position[1]. The transition state for C-3 attack is stabilized by the adjacent nitrogen atom, preserving the aromaticity of the benzene ring during the intermediate σ -complex formation.

5-Methoxy-4,7-dihydro-1H-indole: The Masked Ketone

When 5-methoxyindole is subjected to a Birch reduction—utilizing alkali metals in liquid ammonia—the benzene ring undergoes a partial reduction[2].

  • Causality of Reactivity: The regioselectivity of the Birch reduction is governed by the electron-donating methoxy group, which directs the formation of an enol ether (the double bond remains adjacent to the methoxy substituent)[3]. Because the aromaticity of the 6-membered ring is broken, the molecule no longer undergoes EAS. Instead, the enol ether acts as a masked ketone, making it highly susceptible to acidic hydrolysis to yield 5-oxo-4,5,6,7-tetrahydroindole.

Quantitative Data & Reactivity Comparison

The following table summarizes the divergent chemical properties and reactivity profiles of the two compounds.

Property5-Methoxyindole5-Methoxy-4,7-dihydro-1H-indole
Electronic Structure Fully aromatic (10 π electrons)Partially aliphatic (pyrrole intact, benzene reduced)
Primary Reactive Site C-3 position (Nucleophilic carbon)C-5/C-6 double bond (Enol ether)
Dominant Reaction Type Electrophilic Aromatic Substitution (EAS)Acidic Hydrolysis, Cycloadditions
Chemical Stability High (stable to mild aqueous acids/bases)Moderate (highly sensitive to acidic hydrolysis)
Typical Derivatives 3-Formyl, 3-Alkyl, or 3-Halogenated indoles4,5,6,7-Tetrahydroindol-5-ones

Experimental Protocols: Self-Validating Workflows

To objectively demonstrate the difference in reactivity, the following protocols detail the standard functionalization of each scaffold. Every step is designed as a self-validating system , ensuring researchers can independently verify reaction success without downstream processing.

Protocol A: Vilsmeier-Haack Formylation of 5-Methoxyindole (EAS)

This protocol exploits the π -excessive nature of the aromatic indole core.

  • Reagent Preparation: In a dry flask under nitrogen, cool N,N -dimethylformamide (DMF, 1.2 equiv) to 0 °C. Slowly add phosphorus oxychloride (POCl 3​ , 1.2 equiv) dropwise. Causality: This generates the electrophilic Vilsmeier iminium ion.

  • Substrate Addition: Dissolve 5-methoxyindole (1.0 equiv) in anhydrous DMF and add dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction Execution: Warm the mixture to room temperature and stir for 2 hours.

  • Hydrolysis & Workup: Quench the reaction by pouring it over crushed ice and basify with 10% NaOH to pH 9. Extract with ethyl acetate.

  • Self-Validation (In-Process):

    • TLC Monitoring: The starting material is highly fluorescent under 254 nm UV. The product (3-formyl-5-methoxyindole) will exhibit a significantly lower Rf​ value due to the polar aldehyde group and will stain bright orange with 2,4-Dinitrophenylhydrazine (2,4-DNP).

    • NMR Confirmation: Success is definitively proven by the appearance of a distinct aldehyde proton singlet at 9.8 ppm in 1 H-NMR, and the loss of the C-3 aromatic proton.

Protocol B: Acidic Hydrolysis of 5-Methoxy-4,7-dihydro-1H-indole

This protocol exploits the vulnerability of the non-aromatic enol ether.

  • Solvent System: Dissolve 5-methoxy-4,7-dihydro-1H-indole (1.0 equiv) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Acid Catalysis: Add 1.0 M Hydrochloric acid (HCl, 0.5 equiv) dropwise at room temperature. Causality: The acid protonates the electron-rich enol ether double bond, forming an oxocarbenium ion. Water attacks this intermediate, leading to the elimination of methanol and the formation of a ketone.

  • Reaction Execution: Stir the mixture at room temperature for 1 hour.

  • Workup: Neutralize with saturated aqueous NaHCO 3​ , extract with dichloromethane (DCM), dry over MgSO 4​ , and concentrate in vacuo.

  • Self-Validation (In-Process):

    • TLC Monitoring: The starting enol ether is relatively non-polar. The resulting ketone (5-oxo-4,5,6,7-tetrahydroindole) is more polar (lower Rf​ ) and will strongly stain with KMnO 4​ .

    • NMR Confirmation: Success is validated by the complete disappearance of the methoxy singlet ( 3.8 ppm) and the appearance of complex aliphatic multiplets corresponding to the newly formed tetrahydroindole methylene protons.

Visualizing Divergent Synthetic Pathways

The following logical workflow maps the divergent chemical fate of the indole core based on its aromatic state.

Reactivity_Comparison Indole 5-Methoxyindole (Fully Aromatic) Dihydro 5-Methoxy-4,7-dihydro-1H-indole (Enol Ether) Indole->Dihydro Birch Reduction (Li/NH3, t-BuOH) EAS Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack) Indole->EAS Electrophile (E+) Hydrolysis Acidic Hydrolysis (Deprotection) Dihydro->Hydrolysis Aqueous Acid (H3O+) Product1 3-Substituted-5-methoxyindole (Aromatic Scaffold) EAS->Product1 Substitution at C-3 Product2 5-Oxo-4,5,6,7-tetrahydroindole (Aliphatic Ketone) Hydrolysis->Product2 Loss of MeOH

Divergent synthetic pathways comparing aromatic substitution and enol ether hydrolysis.

References

  • Nucleophilic reactivities of indoles | PubMed |
  • Birch reduction - Wikipedia | Wikipedia |
  • An In-depth Technical Guide to the Birch Reduction for the Synthesis of 5-Methoxy-2-tetralone | Benchchem |
Comparative

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 5-Methoxy-4,7-dihydro-1H-indole

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 5-methoxy-4,7-dihydro-1H-indole. As a crucial inter...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 5-methoxy-4,7-dihydro-1H-indole. As a crucial intermediate in the synthesis of various pharmaceutical agents, ensuring the purity of this compound is paramount for safety and efficacy. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance and a comparison of potential analytical approaches.

While specific, publicly available, validated analytical methods for 5-methoxy-4,7-dihydro-1H-indole are not extensively detailed in the literature, this guide leverages established principles for the analysis of indole and dihydroindole derivatives to propose and compare two robust reversed-phase HPLC (RP-HPLC) methods. The methodologies and validation protocols described herein are grounded in the latest regulatory guidelines, including the International Council for Harmonisation (ICH) Q2(R2) guidelines, to ensure scientific integrity and trustworthiness.[1][2][3][4][5]

Introduction to 5-Methoxy-4,7-dihydro-1H-indole and the Imperative of Purity Analysis

5-Methoxy-4,7-dihydro-1H-indole is a heterocyclic compound belonging to the dihydroindole class. Its structure, featuring a partially saturated pyrrole ring fused to a methoxy-substituted benzene ring, makes it a valuable synthon in medicinal chemistry. However, this very structure presents analytical challenges. The dihydroindole moiety is susceptible to oxidation, potentially converting to the aromatic 5-methoxy-1H-indole. This conversion represents a critical impurity that must be monitored and controlled.

Furthermore, potential impurities can arise from the synthetic route, including starting materials, by-products, and degradation products. A robust and validated HPLC method is therefore essential to accurately quantify the purity of 5-methoxy-4,7-dihydro-1H-indole and to detect and quantify any related substances.

Comparative HPLC Methodologies for Purity Assessment

The choice of HPLC method is critical for achieving the desired separation and resolution of the main component from its potential impurities. Here, we compare two distinct RP-HPLC methods based on different stationary phases, which offer orthogonal selectivity.

Table 1: Comparison of Proposed HPLC Methods

ParameterMethod A: Standard C18Method B: Phenyl-Hexyl
Stationary Phase C18 (Octadecylsilyl), 5 µm, 4.6 x 250 mmPhenyl-Hexyl, 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Methanol
Gradient 20-80% B in 20 min30-90% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 275 nm (UV)275 nm (UV)
Injection Volume 10 µL10 µL
Column Temperature 30 °C35 °C
Expected Retention Time ~ 8-10 minutes~ 9-11 minutes
Typical Application General purity assessment, separation of non-polar to moderately polar impurities.Enhanced separation of aromatic and unsaturated impurities due to π-π interactions.
Rationale for Method Selection
  • Method A (Standard C18): The C18 column is a workhorse in reversed-phase chromatography, offering excellent retention for a wide range of compounds. The use of formic acid as a mobile phase modifier helps to improve peak shape and ionization efficiency if coupled with a mass spectrometer.

  • Method B (Phenyl-Hexyl): The phenyl-hexyl stationary phase provides alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic or unsaturated analytes. This can be particularly advantageous for separating the dihydroindole from its oxidized indole impurity. The use of TFA can also enhance peak shape for basic compounds.

HPLC Method Validation: A Step-by-Step Guide

A comprehensive method validation is crucial to demonstrate that the analytical procedure is suitable for its intended purpose.[3][4][5] The following validation parameters, as prescribed by ICH Q2(R2) guidelines, will be assessed.[1][2]

Experimental Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Method Optimization (Column, Mobile Phase, etc.) Specificity Specificity Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis Robustness->Routine Implement

Caption: A typical workflow for HPLC method development and validation.

Validation Parameters and Experimental Protocols

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[6]

Protocol:

  • Blank Analysis: Inject the diluent (mobile phase) to ensure no interfering peaks are present at the retention time of the analyte and its known impurities.

  • Impurity Spiking: Prepare a solution of 5-methoxy-4,7-dihydro-1H-indole and spike it with known potential impurities (e.g., 5-methoxy-1H-indole, starting materials).

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to ensure the method can separate the analyte from its degradants.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Protocol:

  • Prepare a series of at least five standard solutions of 5-methoxy-4,7-dihydro-1H-indole at different concentrations, typically ranging from 50% to 150% of the target concentration.

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the peak area versus the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Table 2: Hypothetical Linearity Data

ParameterMethod AMethod BAcceptance Criteria
Range (µg/mL) 5 - 755 - 75As per application
Correlation Coefficient (r²) 0.99950.9998≥ 0.999
Y-intercept 1205980Close to zero
Slope 4589048230-

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Protocol:

  • Prepare samples of a known concentration (e.g., a placebo matrix spiked with the analyte) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze each sample in triplicate.

  • Calculate the percentage recovery of the analyte.

Table 3: Hypothetical Accuracy Data

Concentration LevelMethod A (% Recovery)Method B (% Recovery)Acceptance Criteria
80% 99.5 ± 0.8%100.2 ± 0.6%98.0 - 102.0%
100% 100.1 ± 0.5%99.8 ± 0.4%98.0 - 102.0%
120% 100.8 ± 0.7%100.5 ± 0.5%98.0 - 102.0%

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.

  • Intermediate Precision: The precision of the method within the same laboratory, but on different days, with different analysts, and/or different equipment.

Protocol:

  • Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument.

  • Calculate the RSD for each set of measurements.

Table 4: Hypothetical Precision Data

ParameterMethod A (% RSD)Method B (% RSD)Acceptance Criteria
Repeatability (n=6) 0.45%0.38%≤ 1.0%
Intermediate Precision (n=6) 0.78%0.65%≤ 2.0%

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • S/N Method: Determine the concentration at which the analyte peak has a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

  • Calibration Curve Method:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

Table 5: Hypothetical LOD and LOQ Data

ParameterMethod A (µg/mL)Method B (µg/mL)
LOD 0.10.08
LOQ 0.30.25

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Examples of parameters to vary:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • pH of the aqueous mobile phase (± 0.1 units)

  • Analyze the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the purity results to assess the impact of these changes.

Data Interpretation and Method Selection

Based on the hypothetical validation data presented, both Method A and Method B appear to be suitable for the purity analysis of 5-methoxy-4,7-dihydro-1H-indole. However, Method B demonstrates slightly better performance in terms of linearity (higher r²), precision (lower %RSD), and sensitivity (lower LOD and LOQ). The key differentiator would be the superior separation of the dihydroindole from its oxidized indole impurity, which is anticipated with the phenyl-hexyl column. Therefore, for routine quality control, Method B would be the recommended choice.

Conclusion and Authoritative Insights

This guide has provided a comprehensive framework for the development and validation of an HPLC method for the purity analysis of 5-methoxy-4,7-dihydro-1H-indole. By comparing two distinct RP-HPLC methods and detailing the validation protocols according to ICH guidelines, this document serves as a practical resource for scientists in the pharmaceutical industry.

The inherent instability of dihydroindole compounds necessitates careful consideration during method development and validation, particularly concerning specificity and stability-indicating capabilities. The use of an orthogonal column chemistry, such as a phenyl-hexyl phase, is a valuable strategy to ensure the separation of critical impurities like the oxidized indole species.

Ultimately, the successful implementation of a robust and validated HPLC method is a cornerstone of ensuring the quality, safety, and efficacy of any pharmaceutical product derived from 5-methoxy-4,7-dihydro-1H-indole.

References

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Validation of analytical procedures. [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • European Medicines Agency. (2023, December 15). Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Conference on Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2013). PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13872, 5-Methoxyindole. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Prinsen, E., Van Dongen, W., Esmans, E. L., & Van Onckelen, H. A. (2000). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Plant and Soil, 224(2), 315-320. [Link]

  • Wang, Y., et al. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. Journal of Chromatographic Science, 51(10), 926-930. [Link]

  • Chen, Y. C., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(3), 468. [Link]

  • National Institute of Standards and Technology. 1H-Indole, 5-methoxy-. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 90057351, 5-methoxy-7-methyl-1H-indole-4-carbaldehyde. [Link]

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Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-methoxy-4,7-dihydro-1H-indole and its Isomers

In the landscape of drug discovery and development, the unambiguous identification of molecular structures is paramount. Isomers, compounds with the same molecular formula but different structural arrangements, can exhib...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous identification of molecular structures is paramount. Isomers, compounds with the same molecular formula but different structural arrangements, can exhibit vastly different pharmacological and toxicological profiles. Mass spectrometry (MS) stands as a cornerstone analytical technique for differentiating such closely related molecules. This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of 5-methoxy-4,7-dihydro-1H-indole and its key isomers, offering researchers a practical framework for their identification.

The Imperative of Isomer Differentiation in Research

The subtle shift of a functional group or a change in the degree of saturation within a molecule can profoundly alter its biological activity. For indole derivatives, which form the core of many biologically active compounds, including neurotransmitters and pharmaceuticals, precise structural elucidation is critical. Mass spectrometry, by providing a unique fragmentation "fingerprint" for a given molecule, offers a powerful tool for distinguishing between isomers that might be otherwise difficult to differentiate.

Unraveling the Fragmentation Pathways

Electron ionization mass spectrometry subjects molecules to high-energy electrons, leading to the formation of a molecular ion (M+•) that subsequently undergoes a series of fragmentation events. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), is characteristic of the molecule's structure.

5-methoxy-1H-indole: The Aromatic Benchmark

The fragmentation of the aromatic isomer, 5-methoxy-1H-indole, serves as a crucial reference point. Its mass spectrum is well-documented and characterized by fragmentation pathways typical of indole compounds.[1][2]

The molecular ion (M+•) is observed at m/z 147. A key fragmentation pathway for indoles is the loss of hydrogen cyanide (HCN), resulting in a characteristic fragment ion.[3] For 5-methoxy-1H-indole, the primary fragmentation events include:

  • Loss of a methyl radical (•CH₃): The methoxy group can readily lose a methyl radical, leading to a prominent ion at m/z 132.

  • Loss of carbon monoxide (CO): Following the loss of the methyl radical, the resulting ion can expel a molecule of carbon monoxide, yielding a fragment at m/z 104.

  • Loss of HCN: The indole ring can undergo cleavage to lose a molecule of hydrogen cyanide, a hallmark of indole fragmentation.

The NIST Mass Spectrometry Data Center provides a reference spectrum for 5-methoxy-1H-indole, which is consistent with these fragmentation patterns.[1]

5-methoxy-4,7-dihydro-1H-indole: A Predicted Fragmentation Landscape

The molecular ion (M+•) is expected at m/z 149. Key predicted fragmentation pathways include:

  • Alpha-Cleavage: As a cyclic secondary amine, a primary fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[4] This would lead to the opening of the dihydro-pyrrole ring.

  • Retro-Diels-Alder (RDA) Reaction: The partially saturated six-membered ring of the 4,7-dihydroindole system is susceptible to a retro-Diels-Alder reaction.[5][6] This would involve the cleavage of the ring to form a diene and a dienophile. For 5-methoxy-4,7-dihydro-1H-indole, this could result in the loss of butadiene, leading to a significant fragment ion.

  • Loss of the methoxy group: Similar to the aromatic isomer, the loss of the methoxy group or a methyl radical from it is a probable fragmentation event.

Positional Isomers of methoxy-4,7-dihydro-1H-indole

The position of the methoxy group on the dihydroindole core will influence the fragmentation pattern, although the differences may be subtle. For instance, in 4-, 6-, and 7-methoxy-4,7-dihydro-1H-indole isomers, the initial alpha-cleavage and RDA reactions would likely still be dominant. However, the subsequent fragmentation of the resulting ions could differ, potentially allowing for their differentiation. The relative abundances of the fragment ions are also expected to vary between these positional isomers.

Comparative Analysis of Fragmentation Patterns

The table below summarizes the key expected and observed fragment ions for 5-methoxy-4,7-dihydro-1H-indole and its aromatic isomer, 5-methoxy-1H-indole.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z) Proposed Fragmentation Pathway
5-methoxy-1H-indole147132, 104, 90Loss of •CH₃, followed by loss of CO; Loss of HCN
5-methoxy-4,7-dihydro-1H-indole (Predicted)149134, 121, 93Loss of •CH₃; Retro-Diels-Alder reaction (loss of C₂H₄); Alpha-cleavage and subsequent rearrangements

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the proposed fragmentation pathways for 5-methoxy-1H-indole and the predicted pathway for 5-methoxy-4,7-dihydro-1H-indole.

G cluster_0 Fragmentation of 5-methoxy-1H-indole M+• (m/z 147) M+• (m/z 147) m/z 132 m/z 132 M+• (m/z 147)->m/z 132 - •CH₃ m/z 90 m/z 90 M+• (m/z 147)->m/z 90 - HCN m/z 104 m/z 104 m/z 132->m/z 104 - CO

Caption: Proposed fragmentation pathway for 5-methoxy-1H-indole.

G cluster_1 Predicted Fragmentation of 5-methoxy-4,7-dihydro-1H-indole M+• (m/z 149) M+• (m/z 149) m/z 134 m/z 134 M+• (m/z 149)->m/z 134 - •CH₃ m/z 121 m/z 121 M+• (m/z 149)->m/z 121 - C₂H₄ (RDA) m/z 93 m/z 93 M+• (m/z 149)->m/z 93 α-cleavage

Caption: Predicted fragmentation pathways for 5-methoxy-4,7-dihydro-1H-indole.

Experimental Protocol for Mass Spectrometry Analysis

To obtain high-quality mass spectra for the comparison of these isomers, the following experimental protocol is recommended.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of these isomers.

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/minute.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-200

Sample Preparation:

  • Prepare a stock solution of each isomer at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, dichloromethane).

  • Prepare working solutions by diluting the stock solutions to a final concentration of 10 µg/mL in the same solvent.

  • Inject the working solutions into the GC-MS system.

Conclusion

The differentiation of isomers is a critical task in many scientific disciplines. Mass spectrometry, through the analysis of fragmentation patterns, provides a powerful and reliable method for this purpose. While experimental data for 5-methoxy-4,7-dihydro-1H-indole is not widely available, a predictive approach based on established fragmentation mechanisms can guide its identification. The distinct fragmentation pathways, particularly the potential for a retro-Diels-Alder reaction in the dihydro-isomer, offer a clear basis for its differentiation from the aromatic 5-methoxy-1H-indole. This guide provides a foundational understanding and a practical experimental approach for researchers and scientists working with these and similar indole derivatives.

References

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • NIST. (n.d.). 5-Methoxy-1H-indole. In NIST Chemistry WebBook. Retrieved from [Link]

  • Kovács, A., et al. (2016). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 51(10), 873-880. [Link]

  • Schymanski, E. L., et al. (2021). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Chemical Information and Modeling, 61(5), 2265–2277. [Link]

  • PubChem. (n.d.). 5-Methoxyindole. In PubChem Compound Database. Retrieved from [Link]

  • Fellenberg, A. J., et al. (1987). Identification and quantification of 5-methoxyindole-3-acetic acid in human urine. Biomedical & environmental mass spectrometry, 14(5), 215–218. [Link]

  • Zenkevich, I. G. (2020). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 49(1), 013101. [Link]

  • Pop, F., et al. (2017). Interpretation of Mass Spectra. In Mass Spectrometry. IntechOpen. [Link]

  • Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(3), 295-308. [Link]

  • El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. [Link]

  • NIST. (n.d.). 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Mass Spectrometry: Retro Diel's-Alder fragmentation (RDA). (2021, January 21). YouTube. [Link]

  • Kilic, H., et al. (2015). 4,7-Dihydroindole: A Synthon for the Preparations of 2-Substituted Indoles. Current Organic Synthesis, 12(2), 149-165. [Link]

  • Whitman College. (n.d.). GCMS Section 6.15. In People. Retrieved from [Link]

  • van der Meer, F. T. (1998). The Diels Alder/Retro-Diels Alder Concept on Solid Support.

Sources

Comparative

A Comparative Guide to the Synthetic Routes and Yields of 5-Methoxy-4,7-dihydro-1H-indole

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comparative analysis of the primary synthetic routes for the preparation of 5-methoxy-4,7-dihydro-1H-indole, a valu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comparative analysis of the primary synthetic routes for the preparation of 5-methoxy-4,7-dihydro-1H-indole, a valuable building block in medicinal chemistry and drug development. The guide is structured to offer a comprehensive understanding of the methodologies, focusing on the synthesis of the precursor 5-methoxyindole and its subsequent reduction to the target dihydroindole. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of the yields and practical considerations for each route.

Introduction

5-Methoxy-4,7-dihydro-1H-indole is a partially saturated indole derivative that serves as a key intermediate in the synthesis of various biologically active molecules. Its unique structural features, combining a dihydrobenzene ring with a pyrrole moiety, make it a versatile scaffold for the development of novel therapeutics. The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community. This guide will compare two primary approaches for its preparation: a two-step sequence involving the synthesis of 5-methoxyindole followed by a partial reduction of the benzene ring, and potential direct methods.

Synthetic Strategies: An Overview

The synthesis of 5-methoxy-4,7-dihydro-1H-indole is most commonly approached through a two-step process. The first step involves the construction of the aromatic 5-methoxyindole core, for which several classic and modern synthetic methods are available. The second, and more nuanced step, is the selective partial reduction of the electron-rich benzene portion of the bicyle to afford the desired 4,7-dihydro derivative.

Synthetic_Overview cluster_step1 Step 1: 5-Methoxyindole Synthesis cluster_step2 Step 2: Partial Reduction Starting_Materials Aryl Hydrazines / Anilines Fischer Fischer Indole Synthesis Starting_Materials->Fischer Aldehyde/Ketone Larock Larock Indole Synthesis Starting_Materials->Larock Alkyne 5-Methoxyindole 5-Methoxyindole Birch_Reduction Birch Reduction 5-Methoxyindole->Birch_Reduction Fischer->5-Methoxyindole Larock->5-Methoxyindole Cu-catalyzed Cu-catalyzed Amination Cu-catalyzed->5-Methoxyindole 5-Bromoindole 5-Bromoindole 5-Bromoindole->Cu-catalyzed Sodium Methoxide 5-Methoxy-4,7-dihydro-1H-indole 5-Methoxy-4,7-dihydro-1H-indole Birch_Reduction->5-Methoxy-4,7-dihydro-1H-indole Birch_Reduction_Mechanism 5-Methoxyindole 5-Methoxyindole Radical_Anion Radical Anion 5-Methoxyindole->Radical_Anion + e⁻ (from Na/NH₃) Anion Anion Radical_Anion->Anion + H⁺ (from ROH) Dihydro_Product 5-Methoxy-4,7-dihydro-1H-indole Anion->Dihydro_Product + e⁻, + H⁺

Validation

A Comparative Guide to the Structural Validation of 5-methoxy-4,7-dihydro-1H-indole using 2D NMR Spectroscopy

In the landscape of drug discovery and synthetic chemistry, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable.[1][2] For novel heterocyclic compounds like 5-methoxy-4,7-dihydro-1...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and synthetic chemistry, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable.[1][2] For novel heterocyclic compounds like 5-methoxy-4,7-dihydro-1H-indole, which possess a partially saturated bicyclic system, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectra can often present a puzzle of overlapping signals and ambiguous connectivities.[3] This guide provides an in-depth, comparative analysis, demonstrating how a suite of two-dimensional (2D) NMR experiments—specifically COSY, HSQC, and HMBC—provides a self-validating system for irrefutable structural elucidation, far surpassing the capabilities of 1D NMR alone.[4]

The core challenge with a molecule like 5-methoxy-4,7-dihydro-1H-indole lies in its blend of aromatic-like and aliphatic protons, the presence of a heteroatom, and a methoxy substituent whose precise location must be confirmed. 1D ¹H NMR may struggle to resolve the multiplets of the dihydro portion of the ring, and it provides no direct evidence for the carbon skeleton or the crucial C-O bond of the methoxy group. This is where 2D NMR transforms ambiguity into certainty.[1][2]

The Strategic Application of 2D NMR: A Triad of Experiments

Our approach is not merely to collect data, but to execute a logical sequence of experiments where each one builds upon the last, culminating in a complete and verified structural assignment. This triad of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provides a comprehensive map of the molecule's bonding network.[5][6]

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the starting point for mapping the proton framework. COSY identifies protons that are scalar-coupled, typically through two or three bonds (²JHH, ³JHH).[5][7] This allows us to trace out "spin systems"—unbroken chains of coupled protons—such as those in the dihydro portion of the indole ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Once proton spin systems are identified, HSQC serves as the bridge to the carbon skeleton. This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹JCH).[7][8][9] This is a highly sensitive technique that allows for the unambiguous assignment of all protonated carbons.[8]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the final and often most critical experiment. HMBC reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH).[5][7][8] Its power lies in its ability to connect the previously identified spin systems, locate non-protonated (quaternary) carbons, and, crucially for this molecule, confirm the position of the methoxy substituent by showing a correlation from the methoxy protons to the aromatic ring carbon.

Visualizing the Workflow

The logical flow of these experiments forms a cohesive strategy for structural validation, as illustrated below.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Interpretation SamplePrep Sample Preparation (Compound in CDCl3) NMR_1D 1D NMR (¹H & ¹³C) SamplePrep->NMR_1D NMR_COSY ¹H-¹H COSY NMR_1D->NMR_COSY NMR_HSQC ¹H-¹³C HSQC NMR_COSY->NMR_HSQC Assign_H Identify ¹H Spin Systems NMR_COSY->Assign_H NMR_HMBC ¹H-¹³C HMBC NMR_HSQC->NMR_HMBC Assign_C Assign Protonated Carbons NMR_HSQC->Assign_C Connect_Frags Connect Fragments & Assign Quaternary Carbons NMR_HMBC->Connect_Frags Final_Structure Final Structure Validation Assign_H->Final_Structure Assign_C->Final_Structure Connect_Frags->Final_Structure

Caption: Experimental workflow for 2D NMR structural validation.

Experimental Protocol: A Self-Validating Methodology

The integrity of the final structure is contingent upon the quality of the initial data. The following protocol is designed to yield high-resolution spectra suitable for detailed analysis.

1. Sample Preparation

The choice of solvent and sample concentration is critical for acquiring high-quality NMR data.[10] A homogeneous solution free of particulate matter is essential to avoid poor spectral quality.[11]

  • Analyte: 5-methoxy-4,7-dihydro-1H-indole (~5 mg).

  • Solvent: Deuterated chloroform (CDCl₃, 0.6 mL).

    • Causality: CDCl₃ is chosen for its excellent solubilizing properties for many organic compounds and its single, well-defined residual solvent peak. Using a deuterated solvent is standard practice to prevent the intense solvent proton signals from overwhelming the analyte signals.[10]

  • Procedure:

    • Weigh approximately 5 mg of the purified compound directly into a clean, dry NMR tube.

    • Add 0.6 mL of CDCl₃.

    • Gently vortex the tube until the sample is completely dissolved. A clear, homogeneous solution is required.[11]

    • Ensure the sample height in the tube is adequate for the spectrometer's coil, typically around 4-5 cm.[7]

2. NMR Data Acquisition

All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz to ensure adequate signal dispersion, particularly for the complex proton signals.[3]

  • Instrument: 400 MHz NMR Spectrometer with a broadband probe.

  • Temperature: 298 K.

  • 1D Spectra:

    • ¹H NMR: Acquire with sufficient scans to achieve a signal-to-noise ratio (S/N) > 100:1 for key signals.

    • ¹³C NMR: Acquire a proton-decoupled spectrum.

  • 2D Spectra (Typical Parameters):

    • gCOSY (gradient-selected COSY):

      • Spectral Width: Cover all proton signals (~10 ppm).

      • Data Points: 2048 (F2) x 256 (F1).

      • Scans per increment: 2-4.

    • gHSQC (gradient-selected HSQC):

      • ¹H (F2) Spectral Width: ~10 ppm.

      • ¹³C (F1) Spectral Width: ~160 ppm.

      • Rationale: This experiment is proton-detected, making it significantly more sensitive than older carbon-detected methods.[9]

    • gHMBC (gradient-selected HMBC):

      • ¹H (F2) Spectral Width: ~10 ppm.

      • ¹³C (F1) Spectral Width: ~200 ppm.

      • Long-Range Coupling Delay (¹JCH): Optimized for an average coupling of 8 Hz.

      • Causality: An 8 Hz optimization is a good compromise to observe both two- and three-bond correlations, which can range from approximately 2-15 Hz.[8][12]

Data Interpretation and Structural Walkthrough

Let us assume the acquisition of the NMR spectra yields the following (hypothetical but realistic) chemical shifts for 5-methoxy-4,7-dihydro-1H-indole.

Positionδ ¹³C (ppm)δ ¹H (ppm)MultiplicityKey COSY Correlations (¹H)Key HMBC Correlations (¹H → ¹³C)
1 (NH)-7.50br sH-2C-2, C-3a, C-7a
2122.56.80tH-1, H-3C-3, C-3a, C-7a
3101.26.20tH-2C-2, C-3a
3a128.0----
430.13.10tH-4aC-3a, C-5, C-7a
4a-----
5155.0----
695.05.40dH-7C-5, C-7a
725.52.90mH-6, H-7aC-5, C-7a
7a40.53.80mH-7C-1, C-3a, C-4, C-5
OMe55.63.75s-C-5

Step 1: Tracing Proton Networks with COSY

The COSY spectrum is the first map we consult. It reveals which protons are neighbors in the molecular structure.

  • A clear correlation is seen between the olefinic proton at 5.40 ppm (H-6) and the aliphatic proton at 2.90 ppm (H-7).

  • The proton at 2.90 ppm (H-7) further correlates with the proton at 3.80 ppm (H-7a).

  • A separate spin system is observed between the pyrrole-like protons at 6.80 ppm (H-2) and 6.20 ppm (H-3). The NH proton at 7.50 ppm also shows a weak correlation to H-2.

Caption: Key ³JHH correlations observed in the COSY spectrum.

Step 2: Assigning the Carbon Skeleton with HSQC

The HSQC spectrum cleanly links the proton assignments to their directly attached carbons. Each cross-peak represents a one-bond C-H connection.

  • The signal at δH 6.80 ppm correlates to the carbon at δC 122.5 ppm (C-2).

  • The signal at δH 5.40 ppm correlates to the carbon at δC 95.0 ppm (C-6).

  • The methoxy protons at δH 3.75 ppm correlate to the carbon at δC 55.6 ppm (OMe).

  • And so on for all other protonated carbons as listed in the table.

Step 3: Assembling the Full Structure with HMBC

The HMBC spectrum provides the long-range correlations that piece the puzzle together and definitively place the methoxy group.

  • The Crucial Methoxy Link: The sharp singlet for the methoxy protons (δH 3.75) shows a strong cross-peak to the quaternary carbon at δC 155.0. This is irrefutable evidence that the methoxy group is attached to C-5.

  • Connecting the Rings: The proton at the bridgehead position, H-7a (δH 3.80), is key. It shows correlations to the carbons in the other ring, C-3a and C-4, confirming the fusion of the two rings.

  • Confirming Quaternary Carbons: Protons H-2 and H-3 both show correlations to the quaternary carbon at δC 128.0, identifying it as C-3a. Similarly, protons H-6 and H-4 show correlations to C-5, further solidifying its assignment.

G OMe OMe C5 C-5 OMe->C5 ³JCH H7a H-7a C4 C-4 H7a->C4 ²JCH C3a C-3a H7a->C3a ²JCH

Caption: Critical long-range HMBC correlations confirming connectivity.

Conclusion: A Comparative Advantage

A 1D ¹H NMR spectrum of 5-methoxy-4,7-dihydro-1H-indole would provide proton chemical shifts, integrations, and coupling constants. However, it would leave significant ambiguity:

  • Overlapping Signals: The aliphatic protons (H-4, H-7, H-7a) would likely be a complex, overlapping region difficult to assign definitively.[3]

  • No Carbon Data: There would be no direct information about the carbon skeleton.

  • Uncertain Substituent Position: The position of the methoxy group could only be inferred, not proven.

In stark contrast, the systematic application of COSY, HSQC, and HMBC experiments provides a complete and internally consistent dataset. The COSY experiment defines the proton-proton networks, the HSQC experiment maps protons to their carbons, and the HMBC experiment connects all the pieces, including the non-protonated carbons and substituents. This multi-faceted approach removes ambiguity and provides the rigorous, verifiable structural proof required in modern chemical and pharmaceutical research.[1][13]

References

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  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research. Radinka Journal of Health Science, 2(4), 391-397. Retrieved from [Link]

  • Prezi. (2026, March 11). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. Retrieved from [Link]

  • Ahmed, R. (2024, October 12). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.5: Uses for 2-D NMR Spectroscopy. Retrieved from [Link]

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  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Servei de Ressonància Magnètica Nuclear. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Montelione, G. T., et al. (n.d.). Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies. PMC. Retrieved from [Link]

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  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2). Retrieved from [Link]

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  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

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  • Royal Society of Chemistry. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Retrieved from [Link]

  • ATB. (n.d.). 5-Methoxyindole | C9H9NO | MD Topology | NMR | X-Ray. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 5-Methoxy-4,7-dihydro-1H-indole

As a Senior Application Scientist, I recognize that managing highly functionalized intermediates like 5-methoxy-4,7-dihydro-1H-indole (CAS: 17052-39-0)[1] requires precision beyond standard waste disposal. Often isolated...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that managing highly functionalized intermediates like 5-methoxy-4,7-dihydro-1H-indole (CAS: 17052-39-0)[1] requires precision beyond standard waste disposal. Often isolated as a Birch reduction product in complex alkaloid synthesis, this compound possesses specific reactivity profiles that dictate strict Environmental Health and Safety (EHS) protocols.

This guide provides drug development professionals and laboratory personnel with self-validating, step-by-step methodologies to ensure operational safety, regulatory compliance, and environmental protection.

Chemical Profiling & Hazard Causality

To design a safe disposal protocol, we must first understand the mechanistic causality behind the compound's hazards. The 4,7-dihydro motif renders this electron-rich nitrogenous heterocycle highly susceptible to oxidative aromatization. Exposure to ambient air, light, or mild oxidants can trigger an exothermic conversion to 5-methoxyindole[2].

Furthermore, indole and indoline (dihydroindole) derivatives are notorious for their acute aquatic toxicity and ability to cause severe mucosal and dermal irritation[3][4].

Physicochemical & Hazard Summary
Property / HazardDescription / ValueCausality / Operational Impact
CAS Number 17052-39-0[1]Essential for accurate waste tracking, EHS logging, and EPA manifesting.
Chemical Class Nitrogenous HeterocycleProne to auto-oxidation; waste must be kept strictly away from peroxides and halogens[2].
Health Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[3][4]Mandates strict PPE (nitrile gloves, splash goggles, lab coat) during handling and disposal[5].
Environmental Hazard Aquatic Acute ToxicityStrictly prohibits drain disposal; requires high-temperature incineration by a licensed facility[6].
Stability Air and Light Sensitive[2]Waste must be stored in tightly sealed, opaque or amber high-density polyethylene (HDPE) containers[5].

Step-by-Step Methodologies: Self-Validating Protocols

Every disposal action in the laboratory must be treated as a self-validating experiment. The following protocols ensure that the waste is chemically stabilized and legally compliant before it leaves your bench.

Protocol A: Routine Laboratory Disposal & Segregation

Objective: Safely transition 5-methoxy-4,7-dihydro-1H-indole from the reaction vessel to the Satellite Accumulation Area (SAA) without environmental release or degradation-induced pressurization.

  • Quenching & Deactivation: If the compound is present in a reactive post-reduction mixture, ensure all residual alkali metals (e.g., Lithium/Sodium from Birch conditions) are fully quenched with isopropanol/methanol under an inert Argon/N2 atmosphere before addressing the indole waste.

  • Solvent Segregation:

    • Non-Halogenated: If dissolved in EtOAc, Hexanes, or EtOH, transfer the solution to the "Non-Halogenated Organic Waste" carboy[6].

    • Halogenated: If dissolved in DCM or Chloroform, transfer to the "Halogenated Organic Waste" carboy. Causality: Mixing halogens with non-halogenated waste violates EPA incineration standards and can lead to the formation of reactive alkylating intermediates[7].

  • Containerization: Funnel the waste into a compatible HDPE or glass container. Do not use metal containers, as trace acidic impurities can react with the metal, compromising container integrity[4].

  • Labeling: Affix a hazardous waste tag immediately. Write the full chemical name ("5-Methoxy-4,7-dihydro-1H-indole")—do not use structural abbreviations. Mark the accumulation start date and check the "Toxic" and "Irritant" hazard boxes[6].

  • Storage: Place the sealed container in a secondary containment bin within a designated, well-ventilated SAA, away from direct sunlight and heat sources[5][8].

  • Self-Validation Step: Before finally sealing the waste carboy, visually confirm there is no active gas evolution (bubbling) and feel the exterior of the container for exothermic heat. This validates that the compound and its solvent matrix are chemically stable.

Protocol B: Emergency Spill Containment & Neutralization

Objective: Mitigate exposure and prevent aquatic contamination following an accidental release.

  • Evacuation & PPE: Evacuate non-essential personnel. Don a fitted respirator (N95/P100 for solid powders, organic vapor cartridge for solutions), heavy-duty nitrile gloves, and a chemical-resistant lab coat[8].

  • Containment: Encircle and cover the spill with an inert siliceous absorbent material (e.g., diatomaceous earth, vermiculite, or sand). Causality: Standard combustible absorbents (like sawdust or paper towels) must be strictly avoided. The high surface area of the absorbent combined with the compound's propensity for rapid oxidation can create a localized auto-ignition hazard[9][10].

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a wide-mouth, sealable hazardous waste container[10].

  • Decontamination: Wash the spill area with a mild detergent and water, collecting the rinsate as hazardous aqueous waste. Do not wash residues down the sink[5][6].

  • Self-Validation Step: After decontamination, verify the pH of the final aqueous rinsate is neutral (pH 6-8) using indicator strips. This confirms the absence of reactive acidic/basic byproducts from the spill matrix before finalizing the cleanup.

Waste Segregation Workflow

G Start Generation of 5-Methoxy-4,7-dihydro-1H-indole Waste CheckState Is the waste solid or dissolved in solvent? Start->CheckState SolidWaste Solid Waste (Contaminated PPE, powders) CheckState->SolidWaste Solid LiquidWaste Liquid Waste (Reaction mixtures, washings) CheckState->LiquidWaste Liquid SolidBin Hazardous Solid Waste Container SolidWaste->SolidBin HalogenCheck Does solvent contain halogens (e.g., DCM, Chloroform)? LiquidWaste->HalogenCheck NonHalo Non-Halogenated Organic Waste HalogenCheck->NonHalo No Halo Halogenated Organic Waste HalogenCheck->Halo Yes Label Label with Full Chemical Name, Hazards, and Accumulation Date NonHalo->Label Halo->Label SolidBin->Label Store Store in Secondary Containment (Satellite Accumulation Area) Label->Store Pickup EHS / Licensed Disposal Facility Pickup Store->Pickup

Workflow for the segregation and safe disposal of 5-methoxy-4,7-dihydro-1H-indole waste streams.

Regulatory Compliance & EPA/RCRA Classification

Under the Resource Conservation and Recovery Act (RCRA), 5-methoxy-4,7-dihydro-1H-indole is not specifically listed on the P-list (acutely hazardous) or U-list (toxic). However, its waste streams are strictly regulated under two primary conditions:

  • Characteristic Waste (D-Codes): If the compound is mixed with flammable solvents (flash point < 60°C), it must be coded as D001 (Ignitable)[11].

  • Listed Solvents (F-Codes): If the compound is disposed of alongside spent halogenated solvents (e.g., methylene chloride), the entire mixture inherits the F002 waste code. If mixed with spent non-halogenated solvents (e.g., ethyl acetate, methanol), it inherits the F003 waste code[7][11].

Always entrust the final destruction of this material to an EPA-licensed disposal facility capable of high-temperature rotary kiln incineration to fully break down the nitrogenous rings into harmless nitrogen oxides (NOx) and carbon dioxide.

References

  • Guidechem. 7c-hydroxy-4-hydroxymethyl... - Guidechem (CAS 17052-39-0). Available at: 1

  • Fisher Scientific. SAFETY DATA SHEET: 5-Methoxyindole. Available at: 3

  • Fisher Scientific. SAFETY DATA SHEET: 2,3-Dihydroindole. Available at: 4

  • Loba Chemie. INDOLINE MSDS CAS-No.: 496-15-1. Available at: 2

  • BenchChem. A Comprehensive Guide to the Safe Disposal of Indole-5,6-quinone. Available at: 6

  • Environmental Protection Agency (EPA). Hazardous Waste Listings & RCRA Codes. Available at:11

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